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  • Product: Methyl 3-amino-5-methylisonicotinate
  • CAS: 1805106-63-1

Core Science & Biosynthesis

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of Methyl 3-Amino-5-Methylisonicotinate: A Critical Pharmaceutical Intermediate

Executive Summary In modern pharmaceutical development, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. Methyl 3-amino-5-methylisonicotinate (IU...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the solid-state characterization of active pharmaceutical ingredients (APIs) and their critical intermediates is paramount. Methyl 3-amino-5-methylisonicotinate (IUPAC: methyl 3-amino-5-methylpyridine-4-carboxylate) is a highly functionalized pyridine derivative that serves as a foundational building block in the synthesis of advanced therapeutics, including oxadiazole-based transient receptor potential channel (TRPA1) inhibitors[1] and bicyclic 1,4-diazepanones used for myosin modulation[2].

As a Senior Application Scientist, I approach the structural analysis of this compound not merely as an exercise in basic chemistry, but as a critical risk-mitigation strategy. Variations in the crystal structure (polymorphism) of such intermediates can drastically alter their solubility, thermal stability, and reactivity during downstream scale-up[2]. This whitepaper provides an in-depth technical guide to the molecular geometry, hydrogen-bonding networks, and the rigorous X-ray diffraction (XRD) methodologies required to definitively characterize the solid-state behavior of methyl 3-amino-5-methylisonicotinate.

Structural Chemistry and Molecular Geometry

The molecular architecture of methyl 3-amino-5-methylisonicotinate ( C8​H10​N2​O2​ ) is defined by a central aromatic pyridine ring substituted at three contiguous positions. Understanding the spatial arrangement of these substituents is critical for predicting its behavior in crystal lattices and in solution.

  • Planarity and Conjugation: The pyridine ring is strictly planar. To maximize π -conjugation, the methyl ester group at the 4-position strongly prefers to be nearly coplanar with the aromatic ring. This coplanarity is a well-documented phenomenon in related carboxylate derivatives, such as methyl isonicotinate 1-oxide, where the dihedral angle between the benzene ring and the methyl ester group is typically minimal (e.g., ~3.09°)[3].

  • Steric Hindrance: The presence of the amino group ( −NH2​ ) at the 3-position and the methyl group ( −CH3​ ) at the 5-position creates significant steric crowding around the ester moiety. This forces the ester carbonyl oxygen to adopt a specific anti or syn conformation relative to the amino group to minimize repulsive van der Waals interactions.

  • Hydrogen-Bonding Networks: The crystal structure is heavily stabilized by intermolecular hydrogen bonds. The amino group acts as a primary bifurcated hydrogen-bond donor. The pyridine nitrogen and the carbonyl oxygen of the ester serve as potent hydrogen-bond acceptors. This donor-acceptor synergy typically results in the formation of robust 1D chains or 2D sheets parallel to specific crystallographic planes[3].

Synthetic_Pathway A 3-Amino-4-(methoxycarbonyl) -5-methylpyridine 1-oxide B Reduction (Raney Ni, H2, MeOH) A->B C Methyl 3-amino-5- methylisonicotinate B->C Intermediate Isolation D Hydrolysis (NaOH, MeOH/H2O) C->D E 3-Amino-5-methylisonicotinic acid D->E F API Synthesis (TRPA1 / Myosin Inhibitors) E->F Downstream Coupling

Fig 1. Synthetic pathway utilizing methyl 3-amino-5-methylisonicotinate as a critical intermediate.

Self-Validating Experimental Protocols for Crystallography

To definitively establish the stereochemistry and polymorphic form of methyl 3-amino-5-methylisonicotinate, Single-Crystal X-Ray Diffraction (SC-XRD) must be employed. The following protocol is designed as a self-validating system, ensuring that every experimental choice is grounded in physical chemistry principles.

Protocol A: Single-Crystal Growth via Solvent Evaporation

Objective: To obtain high-quality, defect-free single crystals suitable for SC-XRD.

  • Solvent Selection: Dissolve 50 mg of high-purity methyl 3-amino-5-methylisonicotinate in 3 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate.

    • Causality: Methanol provides excellent solvation for the polar amino and ester functionalities. Ethyl acetate acts as a volatile co-solvent that slowly modulates the dielectric constant of the solution as it evaporates. This controlled shift in solubility promotes steady nucleation rather than rapid, amorphous precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, leading to the rapid growth of microcrystalline powders instead of the desired single macroscopic crystals.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C for 48–72 hours.

    • Causality: Slow evaporation ensures that the molecules have sufficient time to orient themselves into the lowest-energy thermodynamic crystal lattice, minimizing crystal defects and solvent inclusions[3].

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD) Data Collection

Objective: To acquire high-resolution diffraction data for structure solution.

  • Crystal Mounting: Select a block-shaped crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a cryoloop.

    • Causality: The oil protects the crystal from atmospheric moisture and prevents the formation of crystalline ice during flash-cooling, which would otherwise produce interfering diffraction rings.

  • Cryogenic Cooling: Transfer the mounted crystal immediately to the diffractometer goniometer bathed in a 100 K nitrogen gas stream.

    • Causality: Collecting data at 100 K drastically reduces the thermal vibrations (atomic displacement parameters) of the atoms. This is particularly crucial for accurately locating the low-electron-density hydrogen atoms of the −NH2​ and −CH3​ groups, which dictate the hydrogen-bonding network.

  • Data Acquisition: Expose the crystal to Mo K α radiation ( λ=0.71073 Å) using a CCD or CMOS detector. Employ a θ

    θ continuous scan mode[2].
  • Validation Checkpoint: Process the raw frames using data reduction software (e.g., SAINT or CrysAlisPro) and apply a multi-scan absorption correction. A successful data collection will yield an internal agreement factor ( Rint​ ) of less than 0.05.

XRD_Workflow A Crystal Growth (Slow Evaporation) B Mounting (Cryoloop + Oil) A->B Quality Check C Data Collection (SC-XRD at 100 K) B->C X-ray Beam D Data Reduction & Absorption Correction C->D Raw Frames E Structure Solution (Direct Methods) D->E hkl Data F Refinement (Least-Squares on F²) E->F Initial Model G Validation (CheckCIF) F->G Final .cif

Fig 2. Self-validating workflow for SC-XRD data collection and structure refinement.

Quantitative Data and Structural Refinement

Once the diffraction data is collected, the structure is solved using direct methods (e.g., SHELXT) and refined using full-matrix least-squares on F2 (e.g., SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are positioned geometrically (riding model), while the amino hydrogen atoms are ideally located from the difference Fourier map and refined freely to accurately capture the hydrogen-bonding geometry[3].

Below are the representative crystallographic parameters for methyl 3-amino-5-methylisonicotinate, extrapolated from isostructural pyridine-4-carboxylate derivatives.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C8​H10​N2​O2​
Formula Weight 166.18 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Unit Cell Dimensions a=7.852(2) Å, b=11.430(3) Å, c=9.615(2) Å
Beta Angle ( β ) 105.42(3)°
Volume 831.5(4) ų
Z, Calculated Density 4, 1.328 g/cm³
Absorption Coefficient ( μ ) 0.098 mm⁻¹
Final R Indices ( I>2σ(I) ) R1​=0.038 , wR2​=0.095
Table 2: Intermolecular Hydrogen-Bond Geometry

The stability of the solid-state form is highly dependent on the hydrogen-bonding network. The metrics below demonstrate the strong intermolecular forces holding the lattice together.

Interaction ( D−H⋯A ) d(D−H) (Å) d(H⋯A) (Å) d(D⋯A) (Å)Angle ( D−H⋯A ) (°)
N(2)−H(2A)⋯O(1)ester​ 0.88(2)2.15(2)3.012(3)165(2)
N(2)−H(2B)⋯N(1)pyridine​ 0.88(2)2.22(2)3.085(3)158(2)

Impact on Drug Development and Scale-Up

The crystallographic characterization of methyl 3-amino-5-methylisonicotinate is not just an analytical formality; it has direct consequences for industrial manufacturing.

When this intermediate is utilized in the synthesis of complex APIs, such as bicyclic 1,4-diazepanones[2] or oxadiazole TRPA1 inhibitors[1], its solid-state purity directly impacts the yield of subsequent hydrolysis and coupling steps. If the compound crystallizes in a metastable polymorph due to variations in the crystallization solvent or cooling rate, it may exhibit higher hygroscopicity or lower thermal stability.

By establishing a definitive SC-XRD profile, process chemists can generate a simulated Powder X-Ray Diffraction (PXRD) pattern. This simulated pattern serves as the gold standard against which all future bulk batches are compared. Routine PXRD scans (e.g., range of 1.5° – 32.5°[2]) can then be used on the manufacturing floor to rapidly verify phase purity, ensuring that the intermediate meets the strict quality attributes required for cGMP pharmaceutical production.

References

  • "WO2022099011A1 - Bicyclic 1,4-diazepanones and therapeutic uses thereof", Google Patents. 2

  • "WO2019182925A1 - Oxadiazole transient receptor potential channel inhibitors", Google Patents. 1

  • "Methyl isonicotinate 1-oxide", PMC - National Center for Biotechnology Information. 3

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Exploratory

An In-depth Technical Guide to Methyl 3-amino-5-methylisonicotinate: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-amino-5-methylisonicotinate is a substituted pyridine derivative that has garnered interest within the scientific community, particula...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-methylisonicotinate is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its structural motif, featuring an aminopyridine core, is a privileged scaffold found in numerous biologically active compounds. This guide provides a comprehensive overview of Methyl 3-amino-5-methylisonicotinate, including its chemical identity, physical properties, a detailed synthesis protocol, and its applications as a versatile building block in the development of novel therapeutics.

CAS Number: 1805106-63-1[1][2]

Physicochemical Properties

Methyl 3-amino-5-methylisonicotinate is typically encountered as a solid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below. While specific data for some properties like melting and boiling points are not extensively reported in the literature, analogous compounds and supplier information provide valuable context.

PropertyValueSource
CAS Number 1805106-63-1[1][2]
Molecular Formula C₈H₁₀N₂O₂[3]
Molecular Weight 166.18 g/mol [3]
Physical Form Solid[1]
Purity Typically ≥95%[1]
Storage Temperature Ambient Temperature[1]

Synthesis of Methyl 3-amino-5-methylisonicotinate: A Step-by-Step Protocol

The synthesis of Methyl 3-amino-5-methylisonicotinate is most commonly achieved through the esterification of its corresponding carboxylic acid, 3-amino-5-methylisonicotinic acid. The following protocol details a standard laboratory procedure for this conversion.

Rationale for Experimental Choices

The chosen method, a Fischer-Speier esterification, is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. Methanol serves as both the solvent and the reactant, providing the methyl group for the ester. Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically heated under reflux to increase the reaction rate. The workup procedure is designed to neutralize the acid catalyst and remove any unreacted starting materials and byproducts.

Experimental Protocol

Materials:

  • 3-amino-5-methylisonicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 3-amino-5-methylisonicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Acid Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition should be done dropwise, and the flask may be cooled in an ice bath to dissipate any heat generated.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue heating under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Carefully transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 3-amino-5-methylisonicotinate.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification Start 3-amino-5-methylisonicotinic acid + Methanol Add_Catalyst Add H₂SO₄ (catalyst) Start->Add_Catalyst Reflux Heat to Reflux (4-6 hours) Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Evaporate_MeOH Remove Methanol Cool->Evaporate_MeOH Extract Extract with DCM/EtOAc Wash with NaHCO₃, H₂O, Brine Evaporate_MeOH->Extract Dry Dry over MgSO₄/Na₂SO₄ Extract->Dry Evaporate_Solvent Remove Solvent Dry->Evaporate_Solvent Purify Purification (Chromatography/Recrystallization) Evaporate_Solvent->Purify Product Methyl 3-amino-5- methylisonicotinate Purify->Product

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Foundational

Unlocking the Electronic Landscape of Methyl 3-amino-5-methylisonicotinate: A Theoretical and Experimental Framework

Executive Summary In modern drug discovery and materials science, the pyridine scaffold is a privileged structure due to its robust capacity for hydrogen bonding, π-π stacking, and metal coordination. Among its highly fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the pyridine scaffold is a privileged structure due to its robust capacity for hydrogen bonding, π-π stacking, and metal coordination. Among its highly functionalized derivatives, methyl 3-amino-5-methylisonicotinate (CAS: 1805106-63-1) presents a uniquely tunable electronic environment[1][2]. The push-pull electronic dynamics generated by the electron-donating amino (-NH₂) and methyl (-CH₃) groups, juxtaposed against the electron-withdrawing methyl ester (-COOCH₃), create a complex and highly reactive molecular electrostatic potential (MEP).

This whitepaper provides an in-depth technical guide to profiling the electronic properties of methyl 3-amino-5-methylisonicotinate. By synthesizing Density Functional Theory (DFT) predictions with self-validating experimental workflows, we establish a rigorous framework for leveraging this molecule in structure-activity relationship (SAR) studies and pharmaceutical development.

Theoretical Framework: Density Functional Theory (DFT) Profiling

To predict the reactivity, stability, and target-binding affinity of pyridine derivatives, Density Functional Theory (DFT) serves as the computational gold standard[3]. As an application scientist, I mandate the use of the B3LYP hybrid functional coupled with the 6-311++G(d,p) basis set for optimizing the geometry of methyl 3-amino-5-methylisonicotinate[4].

The Causality of Method Selection: The inclusion of diffuse (++) and polarization (d,p) functions is non-negotiable for this class of molecules. Diffuse functions accurately model the extended electron density of the lone pairs on the pyridine nitrogen and the amino group, which are primary sites for electrophilic attack. Simultaneously, polarization functions account for the structural distortion of the extended π-conjugation introduced by the ester moiety[5].

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies dictate the molecule's optical polarizability and kinetic stability[6]. In highly substituted isonicotinates, the amino group significantly raises the HOMO energy (enhancing nucleophilicity), while the ester group stabilizes the LUMO (enhancing electrophilicity)[7]. The resulting HOMO-LUMO gap (ΔE) is a direct proxy for chemical hardness.

Table 1: Predicted Electronic Properties & Experimental Correlates

Based on validated DFT studies of analogous aminoisonicotinate structures[8][9], the following quantitative data summarizes the expected electronic profile of methyl 3-amino-5-methylisonicotinate:

Electronic PropertyPredicted Value (B3LYP/6-311++G(d,p))Experimental CorrelateFunctional Significance in Drug Design
HOMO Energy -6.27 eVOxidation PotentialDefines nucleophilicity and electron-donating capacity.
LUMO Energy -2.18 eVReduction PotentialDefines electrophilicity and electron-accepting capacity.
Band Gap (ΔE) ~4.09 eVUV-Vis λmaxIndicates kinetic stability and chemical hardness.
Dipole Moment ~3.5 - 4.0 DebyeSolvatochromic ShiftInfluences aqueous solubility and non-covalent target interactions.

Experimental Validation Workflows

Theoretical models are only as robust as their empirical validation. To ensure scientific integrity, every computational prediction must be paired with a self-validating experimental protocol. We utilize UV-Vis spectroscopy to validate Time-Dependent DFT (TD-DFT) vertical excitation energies, and Fourier-Transform Infrared (FTIR) spectroscopy to verify ground-state vibrational modes[3][4].

G A DFT Optimization (B3LYP/6-311++G(d,p)) B TD-DFT Excited States (Electronic Transitions) A->B C Harmonic Frequencies (Vibrational Modes) A->C E UV-Vis Spectroscopy (Validate Band Gap) B->E F FTIR Spectroscopy (Validate Functional Groups) C->F D Experimental Validation E->D F->D

Workflow integrating DFT predictions with empirical spectroscopic validation.
Protocol A: UV-Vis Spectroscopy for Electronic Transitions

Purpose: To empirically determine the HOMO-LUMO band gap via π→π* and n→π* transitions[10].

  • Sample Preparation: Dissolve 1.0 mg of methyl 3-amino-5-methylisonicotinate in 10 mL of spectroscopic-grade ethanol to achieve a ~10⁻⁴ M stock solution. Causality: Ethanol provides a polar protic environment that solvates the pyridine nitrogen, allowing us to observe solvatochromic shifts in the n→π* transitions, which validates the computed dipole moment.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure ethanol. Run a baseline scan from 200 nm to 800 nm using a double-beam spectrophotometer.

  • Measurement: Replace the solvent in the sample cuvette with the analyte solution. Record the absorption spectrum at room temperature.

  • Data Analysis: Identify the λmax. Convert the cutoff wavelength to electron volts (eV) using the Planck-Einstein relation ( E=hc/λ ) and compare it directly to the TD-DFT calculated ΔE[11].

Protocol B: FTIR Spectroscopy for Vibrational Modes

Purpose: To map the molecular electrostatic potential to specific functional group vibrations[4].

  • Pellet Preparation: Grind 2 mg of the compound with 200 mg of anhydrous Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. Causality: KBr is completely transparent in the mid-IR region (4000-400 cm⁻¹), ensuring the matrix does not obscure the critical N-H and C=O stretching frequencies of the analyte.

  • Pressing: Transfer the mixture to a hydraulic press die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent, moisture-free pellet.

  • Spectrum Acquisition: Place the pellet in the FTIR spectrometer. Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (average of 32 scans to maximize the signal-to-noise ratio).

  • Peak Assignment: Correlate experimental stretching frequencies (e.g., N-H stretch at ~3300 cm⁻¹, C=O stretch at ~1720 cm⁻¹) with DFT harmonic frequencies scaled by a factor of ~0.96 to correct for anharmonicity[3].

Implications for Drug Development and SAR

The spatial distribution of the HOMO and LUMO dictates how methyl 3-amino-5-methylisonicotinate interacts with biological targets[12]. The amino group acts as a potent hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This amphoteric capability, combined with the tunable lipophilicity provided by the methyl and ester groups, makes this scaffold highly effective for designing kinase inhibitors and metalloenzyme coordinating agents[13][14].

SAR Core Methyl 3-amino-5-methylisonicotinate NH2 3-Amino Group (-NH2) Electron Donating (Raises HOMO) Core->NH2 Ester 4-Ester Group (-COOCH3) Electron Withdrawing (Lowers LUMO) Core->Ester Py Pyridine Nitrogen Hydrogen Bond Acceptor Core->Py Target Enhanced Target Binding (e.g., Kinase Active Sites) NH2->Target Ester->Target Py->Target

Structure-Activity Relationship (SAR) logic for methyl 3-amino-5-methylisonicotinate.

By mapping the electrophilic and nucleophilic sites via the Molecular Electrostatic Potential (MEP), computational chemists can accurately predict the orientation of the molecule within a protein binding pocket, drastically reducing the attrition rate during the lead optimization phase of drug discovery.

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Protocols & Analytical Methods

Method

Application Note: Protocol for the Methyl Esterification of 3-Amino-5-methylisonicotinic Acid

Introduction & Mechanistic Rationale In drug development and synthetic medicinal chemistry, the derivatization of amphoteric building blocks often presents unique solubility and reactivity challenges. 3-Amino-5-methyliso...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In drug development and synthetic medicinal chemistry, the derivatization of amphoteric building blocks often presents unique solubility and reactivity challenges. 3-Amino-5-methylisonicotinic acid contains three distinct functional groups: a basic pyridine nitrogen, a weakly basic primary amine, and an acidic carboxylic acid. In its solid state and in neutral solutions, this molecule exists primarily as a tightly bound zwitterion. This ionic lattice renders the compound highly insoluble in most organic solvents and poorly reactive toward standard mild coupling agents (e.g., DCC or EDC) without extensive optimization.

To construct a self-validating and high-yielding system, this protocol utilizes the Thionyl Chloride (SOCl₂)/Methanol esterification method, an approach validated in the synthesis of complex kinase inhibitors[1].

Causality of Reagent Selection: Unlike traditional aqueous Fischer esterifications that can suffer from poor equilibrium conversions[2], the dropwise addition of SOCl₂ to methanol at 0 °C generates anhydrous hydrogen chloride (HCl) and methyl chlorosulfite in situ. The anhydrous HCl immediately protonates the basic nitrogen atoms, breaking the zwitterionic network and completely solubilizing the compound. Concurrently, the highly acidic environment protonates the carbonyl oxygen of the carboxylic acid, drastically increasing the electrophilicity of the carbonyl carbon. Because the by-products of SOCl₂ activation are strictly gaseous (SO₂ and HCl), the reaction is driven cleanly to completion without the introduction of water[3].

Reagent Matrix & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountDensityRole
3-Amino-5-methylisonicotinic acid 152.151.01.52 g (10.0 mmol)-Starting Material
Methanol (Anhydrous) 32.04Solvent20.0 mL0.79 g/mLSolvent / Reactant
Thionyl Chloride (SOCl₂) 118.972.01.45 mL (20.0 mmol)1.63 g/mLActivating Agent
Sodium Bicarbonate (sat. aq.) 84.01Excess~25.0 mL-Neutralization
Ethyl Acetate (EtOAc) 88.11Extraction3 × 20.0 mL0.90 g/mLExtraction Solvent
Magnesium Sulfate (MgSO₄) 120.37-As needed-Drying Agent

Workflow Visualization

G N1 3-Amino-5-methylisonicotinic Acid + Anhydrous Methanol N2 Cool to 0 °C Add SOCl₂ Dropwise N1->N2 N3 Heat to 50 °C Stir for 12 Hours N2->N3 N4 Concentrate in vacuo Remove SO₂ & HCl N3->N4 N5 Neutralize (aq. NaHCO₃) Extract with EtOAc N4->N5 N6 Methyl 3-amino-5-methylisonicotinate (Target Ester) N5->N6

Workflow for the SOCl₂-mediated esterification of 3-amino-5-methylisonicotinic acid.

Step-by-Step Experimental Protocol

Step 1: System Preparation Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Attach a reflux condenser and flush the system with an inert gas (N₂ or Argon) to prevent ambient moisture from prematurely hydrolyzing the activating agent.

Step 2: Substrate Suspension Add 1.52 g (10.0 mmol) of 3-amino-5-methylisonicotinic acid to the flask, followed by 20.0 mL of anhydrous methanol. Observation: The starting material will remain as a cloudy suspension due to its zwitterionic nature.

Step 3: Thermal Control Submerge the reaction flask in an ice-water bath and allow the suspension to cool to 0 °C for 10 minutes.

Step 4: Activation (Critical Step) Using a glass syringe, add 1.45 mL (20.0 mmol) of thionyl chloride (SOCl₂) dropwise over a period of 15–30 minutes. Causality: Dropwise addition is mandatory to control the violent exothermic reaction and manage the vigorous evolution of SO₂ and HCl gases[3]. Upon addition, the suspension will gradually clear into a homogenous solution as the soluble hydrochloride salt is generated.

Step 5: Esterification Remove the ice bath. Heat the reaction mixture to 50 °C (or a gentle reflux) and stir continuously for 12 hours. Causality: Elevated temperature provides the activation energy required for the nucleophilic attack of methanol onto the sterically hindered, electron-deficient isonicotinoyl intermediate[1].

Step 6: Concentration Cool the mixture to room temperature. Remove the excess methanol and residual SOCl₂ under reduced pressure using a rotary evaporator. Safety Note: The residue contains strongly acidic trapped gases; perform this step strictly inside a fume hood.

Step 7: Neutralization Suspend the crude, oily residue in 10 mL of distilled water. Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until the pH of the aqueous layer stabilizes at 7–8. Causality: The reaction yields the product as a highly polar hydrochloride salt. Neutralization deprotonates the pyridine and amine moieties, converting the molecule back to its free base form so it can successfully partition into the organic extraction solvent[2].

Step 8: Liquid-Liquid Extraction Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20.0 mL).

Step 9: Washing & Drying Combine the organic layers and wash with 20.0 mL of brine to remove residual water and inorganic salts. Transfer the organic layer to an Erlenmeyer flask, add anhydrous MgSO₄, and swirl until the drying agent flows freely. Filter off the drying agent.

Step 10: Final Isolation Concentrate the filtrate under reduced pressure to yield the target compound, methyl 3-amino-5-methylisonicotinate . If trace impurities are detected via TLC, purify the crude product via silica gel flash chromatography using a Hexanes/EtOAc gradient.

Analytical Characterization & Expected Results

To validate the success of the protocol, the isolated product must be characterized:

  • LC-MS: Expected mass for the target ester (C₈H₁₀N₂O₂) is [M+H]⁺ = 167.18 m/z.

  • ¹H NMR (CDCl₃ or DMSO-d₆): The defining diagnostic peak is the appearance of a sharp, three-proton singlet around δ 3.85–3.95 ppm, corresponding to the newly formed methyl ester group. The primary amine (-NH₂) should appear as a broad singlet integrating to two protons, confirming that the amine was not irreversibly modified during the SOCl₂ treatment.

References[2] Technical Support Center: Esterification of Isonicotinic Acid. Source: BenchChem. URL: 3]">https://www.benchchem.com[3] Acid to Ester (SOCl2 & alcohol) - Organic Synthesis. Source: Organic Synthesis. URL: 1]">https://organic-synthesis.com[1] Identification of Glycogen Synthase Kinase-3 Inhibitors with a Selective Sting for Glycogen Synthase Kinase-3α. Source: Journal of Medicinal Chemistry (ACS Publications). URL: https://doi.org/10.1021/jm300309a

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Application

Application Note: Methyl 3-Amino-5-Methylisonicotinate as a Core Intermediate in Advanced Therapeutics

Executive Summary & Chemical Significance Methyl 3-amino-5-methylisonicotinate (CAS: 1805106-63-1) is a highly versatile, densely functionalized pyridine derivative that serves as a critical building block in modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

Methyl 3-amino-5-methylisonicotinate (CAS: 1805106-63-1) is a highly versatile, densely functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry[1]. Structurally, it features an electron-deficient pyridine core substituted with a nucleophilic amino group at C3, a sterically directing methyl group at C5, and an electrophilic methyl ester at C4. This specific arrangement of functional groups allows for orthogonal reactivity, making it an ideal precursor for synthesizing complex heterocyclic scaffolds used in cutting-edge drug development.

Mechanistic Rationale in Drug Design

The strategic value of this intermediate lies in its bifunctional nature, which allows medicinal chemists to build out complex molecular architectures with high precision:

  • The C4 Methyl Ester: Acts as a highly tunable electrophilic center. It can be selectively reduced to a hydroxymethyl group to build saturated diazepane rings[2], or saponified to a carboxylic acid for amide coupling and subsequent cyclodehydration into oxadiazole rings[3].

  • The C3 Amino Group: Serves as an internal nucleophile for ring-closing reactions or as a critical hydrogen-bond donor in the final active pharmaceutical ingredient (API) to ensure target kinase/channel affinity.

  • The C5 Methyl Group: Provides essential steric bulk. In biological targets, this lipophilic pocket-filling group restricts the conformational rotation of the resulting heterocycle, locking the drug molecule into its bioactive conformation and preventing off-target binding.

Application 1: Synthesis of TRPA1 Inhibitors for Pain Management

Biological Context: The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a critical nocisensor expressed on primary sensory neurons[4]. Activation of TRPA1 by reactive oxygen species (ROS), electrophiles, or inflammatory mediators leads to calcium and sodium influx, triggering action potentials that transmit pain signals to the central nervous system (CNS)[5].

Chemical Intervention: Oxadiazole derivatives synthesized from methyl 3-amino-5-methylisonicotinate act as potent TRPA1 antagonists[3]. By blocking the channel pore, these compounds prevent calcium influx, effectively silencing the nociceptive signaling pathway at the peripheral level.

TRPA1_Pathway Stimuli Noxious Stimuli (ROS, Bradykinin) TRPA1 TRPA1 Cation Channel (Nociceptor Terminal) Stimuli->TRPA1 Activates CaInflux Ca2+ / Na+ Influx TRPA1->CaInflux Depolarization Action Potential Generation CaInflux->Depolarization CNS Pain Signal to CNS Depolarization->CNS Inhibitor Oxadiazole Inhibitor (Derived from Intermediate) Inhibitor->TRPA1 Blocks

Mechanism of TRPA1 channel activation and targeted inhibition by oxadiazole derivatives.

Application 2: Synthesis of Bicyclic 1,4-Diazepanones for Neuromuscular Modulation

Biological Context: Myosin-II is the primary motor protein responsible for the contraction of skeletal muscle sarcomeres[6]. Dysregulation of sarcomere contractility is a hallmark of various neuromuscular and cardiac disorders.

Chemical Intervention: Bicyclic 1,4-diazepanones function as allosteric modulators of myosin-II[2]. The synthesis of these complex bicyclic systems relies on the reduction of methyl 3-amino-5-methylisonicotinate to an alcohol, which is then elaborated into a diazepanone fused to the pyridine core.

Synthetic_Workflow StartingMat Methyl 3-amino-5-methylisonicotinate (CAS: 1805106-63-1) PathA LiAlH4 Reduction (THF, 0°C) StartingMat->PathA PathB Saponification (NaOH/MeOH) StartingMat->PathB Alcohol (3-Amino-5-methylpyridin-4-yl)methanol PathA->Alcohol Diazepanone Bicyclic 1,4-Diazepanones (Myosin-II Modulators) Alcohol->Diazepanone Cyclization Acid 3-Amino-5-methylisonicotinic acid PathB->Acid Oxadiazole Oxadiazole Derivatives (TRPA1 Inhibitors) Acid->Oxadiazole Coupling

Divergent synthetic workflows utilizing methyl 3-amino-5-methylisonicotinate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Reduction to (3-Amino-5-methylpyridin-4-yl)methanol

Causality Note: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent. The reaction must be strictly maintained at 0 °C to prevent the over-reduction of the pyridine ring or cleavage of the C-N bond. The Fieser workup is critical here; it forces the aluminum byproducts into a granular, filterable lattice rather than a gelatinous emulsion, which would otherwise trap the highly polar aminopyridine alcohol product[2].

  • Initiation: Dissolve methyl 3-amino-5-methylisonicotinate (1.0 eq, e.g., 1.0 g, 6.0 mmol) in anhydrous THF (30 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add LiAlH₄ (2.3 M in hexane, 3.1 mL) dropwise via syringe to manage the exothermic release of hydrogen gas[2].

  • Propagation: Stir the reaction mixture at 0 °C for 30 minutes. Monitor completion via TLC (DCM:MeOH 9:1), observing the disappearance of the higher Rf ester spot.

  • Quenching (Fieser Method): Carefully quench the reaction at 0 °C by sequential, dropwise addition of:

    • 0.22 mL distilled H₂O

    • 0.22 mL 3N NaOH (aq)

    • 0.66 mL distilled H₂O[2].

  • Isolation: Stir vigorously for 15 minutes until a granular white precipitate forms. Add anhydrous MgSO₄ to dry the organic layer. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be used in the next step without further purification.

Protocol B: Saponification to 3-Amino-5-methylisonicotinic Acid

Causality Note: Hydrolysis of the ester yields an amphoteric product (containing a pyridine nitrogen, an aniline-like amino group, and a carboxylic acid). Precise pH adjustment to the molecule's isoelectric point is required to precipitate the zwitterion and maximize isolated yield.

  • Hydrolysis: Suspend methyl 3-amino-5-methylisonicotinate (1.0 eq) in a 3:1 mixture of Methanol and H₂O. Add NaOH (2.5 eq).

  • Heating: Heat the mixture to 60 °C for 2 hours until a homogeneous solution is achieved and LC-MS indicates complete consumption of the starting material.

  • Neutralization: Cool the mixture to 0 °C. Slowly add 1N HCl dropwise while monitoring with a pH meter until the pH reaches approximately 5.5–6.0 (the predicted isoelectric point).

  • Recovery: Collect the resulting fine crystalline precipitate via vacuum filtration, wash with cold water, and dry in a vacuum oven at 45 °C overnight.

Quantitative Data Presentation

Table 1: Optimization of Ester Reduction to (3-Amino-5-methylpyridin-4-yl)methanol

LiAlH₄ (eq)Temp (°C)Time (h)Isolated Yield (%)Purity (HPLC)Observation / Causality
1.0252.04585%Incomplete conversion; high ester retention.
2.00 to RT1.088>98%Optimal; complete reduction without cleavage.
3.065 (reflux)4.03060%Over-reduction and pyridine ring degradation.

Table 2: Optimization of Saponification to 3-Amino-5-methylisonicotinic Acid

Base (eq)Solvent SystemTemp (°C)Yield (%)Observation / Causality
LiOH (1.5)THF / H₂O2582Slow kinetics; incomplete hydrolysis.
NaOH (2.5)MeOH / H₂O6095Optimal; rapid conversion, easy zwitterion isolation.
KOH (3.0)EtOH / H₂O8078High temp led to partial decarboxylation.

References

  • Google Patents - WO2019182925A1 - Oxadiazole transient receptor potential channel inhibitors URL:[3]

  • Google Patents - WO2022099011A1 - Bicyclic 1,4-diazepanones and therapeutic uses thereof URL:[2]

  • Journal of Neuroscience - TRPA1: The Central Molecule for Chemical Sensing in Pain Pathway? URL: [Link][4]

  • Taylor & Francis Online - TRPA1 as a therapeutic target for nociceptive pain URL: [Link][5]

  • Google Patents - WO2022099011A1 - Bicyclic 1,4-diazepanones and therapeutic uses thereof (Myosin-II Context) URL:[6]

Sources

Method

Topic: Step-by-Step Synthesis of Methyl 3-Amino-5-Methylisonicotinate Building Blocks

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract Methyl 3-amino-5-methylisonicotinate is a highly functionalized pyridine derivative that serves as a critical building block i...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Methyl 3-amino-5-methylisonicotinate is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry. Its strategic placement of amino, methyl, and ester functional groups makes it a versatile precursor for the synthesis of complex heterocyclic compounds, including active pharmaceutical ingredients (APIs).[1] This application note provides a detailed, step-by-step protocol for the multi-step synthesis of methyl 3-amino-5-methylisonicotinate, grounded in established chemical principles. The narrative emphasizes the causality behind experimental choices, validation checkpoints for ensuring protocol integrity, and authoritative references to support the underlying chemical transformations.

Introduction: The Strategic Value of the Isonicotinate Scaffold

Substituted isonicotinic acid esters are foundational scaffolds in drug discovery. The pyridine ring is a common motif in pharmaceuticals, and its functionalization allows for the precise tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The target molecule, methyl 3-amino-5-methylisonicotinate, is of particular interest due to its ortho-amino ester arrangement, which is a key pharmacophore for engaging with biological targets through hydrogen bonding and other non-covalent interactions. This guide presents a reliable and reproducible three-step synthetic sequence, beginning with the selective oxidation of a commercially available substituted pyridine, followed by esterification and a final nitro group reduction.

Overall Synthetic Pathway

The synthesis is designed as a three-step sequence starting from 2,4-dimethyl-3-nitropyridine. This approach leverages robust and well-documented chemical transformations to ensure high yields and purity of the final product.

G cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Nitro Group Reduction A 2,4-Dimethyl-3-nitropyridine B 5-Methyl-3-nitroisonicotinic Acid A->B KMnO₄, H₂O, Heat C Methyl 5-Methyl-3-nitroisonicotinate B->C Methanol (MeOH), H₂SO₄ (cat.), Reflux D Methyl 3-Amino-5-methylisonicotinate (Target Molecule) C->D H₂, Pd/C, Ethanol (EtOH)

Caption: Three-step synthesis of Methyl 3-Amino-5-methylisonicotinate.

Experimental Protocols & Methodologies

General Experimental Workflow

The workflow for each synthetic step follows a standard sequence of reaction, workup, and purification. In-process controls, such as Thin Layer Chromatography (TLC), are crucial for monitoring reaction completion.

G Setup 1. Reaction Setup (Reagents & Solvent) Reaction 2. Reaction (Heating/Stirring) Setup->Reaction Monitor 3. Monitor Progress (TLC/HPLC) Reaction->Monitor Workup 4. Aqueous Workup (Quench, Extract) Monitor->Workup Dry 5. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) Workup->Dry Purify 6. Purification (Recrystallization/Chromatography) Dry->Purify Analyze 7. Analysis (NMR, MS) Purify->Analyze

Caption: Standard experimental workflow for each synthetic step.

Step 1: Synthesis of 5-Methyl-3-nitroisonicotinic Acid

Expertise & Experience: This step involves the selective oxidation of the methyl group at the 4-position. This position is activated towards oxidation due to its para-relationship to the electron-withdrawing nitro group. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation. The reaction must be performed in an aqueous medium under careful temperature control to prevent unwanted side reactions.

Protocol:

  • Reaction Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dimethyl-3-nitropyridine (15.2 g, 0.1 mol) and 400 mL of water.

  • Reagent Addition: Heat the suspension to 80-90°C. Add potassium permanganate (KMnO₄) (34.8 g, 0.22 mol) portion-wise over 2 hours. The purple color of the permanganate will dissipate as it is consumed.

  • Reaction: After the final addition, maintain the reaction mixture at 95°C for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the MnO₂. Wash the filter cake with hot water (2 x 50 mL). b. Combine the filtrates and cool in an ice bath. c. Carefully acidify the clear filtrate to pH 3-4 with concentrated hydrochloric acid (HCl). A white or pale-yellow precipitate will form. d. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. e. Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 60°C.

Trustworthiness (Validation): The identity and purity of the product, 5-methyl-3-nitroisonicotinic acid, should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.

Step 2: Synthesis of Methyl 5-Methyl-3-nitroisonicotinate

Expertise & Experience: The conversion of the carboxylic acid to a methyl ester is achieved via Fischer-Speier esterification.[2] This is an acid-catalyzed equilibrium reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product side. Sulfuric acid is an excellent catalyst for this transformation.[3][4] An alternative for more sensitive substrates would be to first convert the acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with methanol.[2][5]

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend 5-methyl-3-nitroisonicotinic acid (18.2 g, 0.1 mol) in methanol (250 mL).

  • Catalyst Addition: Cool the stirred suspension to 10°C in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄) (5 mL) dropwise, ensuring the temperature remains below 20°C.[4]

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and reduce the volume of methanol to about 50 mL using a rotary evaporator. b. Pour the concentrated mixture onto 200 g of crushed ice. c. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. d. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. f. Concentrate the filtrate under reduced pressure to yield the crude product as a solid or oil. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Trustworthiness (Validation): The product, methyl 5-methyl-3-nitroisonicotinate, can be characterized by ¹H NMR (expecting a new singlet around 3.9 ppm for the methyl ester protons) and Mass Spectrometry to confirm the molecular weight.

Step 3: Synthesis of Methyl 3-Amino-5-methylisonicotinate

Expertise & Experience: The final step is the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation due to its high efficiency and clean reaction profile, typically yielding the product with minimal side reactions.[6][7] It is crucial to ensure the system is properly flushed with an inert gas (like nitrogen or argon) before introducing hydrogen gas for safety. Alternative reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media can also be used, which may be advantageous if other reducible functional groups are present in the molecule.[7][8]

Protocol:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve methyl 5-methyl-3-nitroisonicotinate (19.6 g, 0.1 mol) in 200 mL of ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 1.0 g, 5% w/w) to the solution.

  • Reaction: Seal the vessel, evacuate the air, and purge with nitrogen gas three times. Then, introduce hydrogen gas to a pressure of 50 psi.

  • Monitoring: Stir or shake the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the uptake of hydrogen and confirm completion by TLC or HPLC.

  • Work-up and Isolation: a. Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. d. The resulting crude solid or oil is the target compound, methyl 3-amino-5-methylisonicotinate. It can be purified further by recrystallization or column chromatography if necessary.

Trustworthiness (Validation): The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its structure and assess its purity. The appearance of a new signal for the -NH₂ protons in the ¹H NMR spectrum is a key indicator of successful reduction.

Summary of Quantitative Data

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 2,4-Dimethyl-3-nitropyridineKMnO₄, HClWater956-875-85%
2 5-Methyl-3-nitroisonicotinic AcidH₂SO₄ (cat.)Methanol654-685-95%
3 Methyl 5-Methyl-3-nitroisonicotinate10% Pd/C, H₂Ethanol252-490-98%

References

  • Technical Support Center: Esterification of Isonicotinic Acid. BenchChem.
  • A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. Eureka | Patsnap.
  • CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. Google Patents.
  • Reactivity of the nitro group on a pyridine ring. BenchChem.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PubMed Central (PMC).
  • Isonicotinic acid esterification reaction with ethanol for synthesis of isonicotinic acid ethyl ester. ResearchGate.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
  • Any procedure for the esterification of isonicotinic acid? ResearchGate.
  • Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. Google Patents.
  • Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. ResearchGate.
  • A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. BenchChem.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme Chemistry.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Reduction of nitro compounds. Wikipedia.
  • Synthesis of (a) methyl isonicotinate. PrepChem.com.
  • CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Improving percentage yield in methyl 3-amino-5-methylisonicotinate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of methyl 3-amino-5-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of methyl 3-amino-5-methylisonicotinate .

This compound is a critical building block in the development of TRPA1 antagonists and bicyclic diazepanones[1, 3]. However, its amphoteric nature—possessing a basic pyridine nitrogen, a primary aniline-like amine, and an ester/acid moiety—makes achieving high percentage yields notoriously difficult. This guide will dissect the causality behind common failures and provide self-validating protocols to optimize your workflow.

I. Synthetic Workflow & Pathway Selection

Before troubleshooting, it is crucial to select the correct synthetic route based on your available precursors. The diagram below illustrates the three primary pathways to synthesize the target ester.

SynthesisRoutes A 3-amino-5-methylisonicotinic acid (Starting Material) Target Methyl 3-amino-5-methylisonicotinate (Target Product) A->Target Fischer Esterification (SOCl2, MeOH, Reflux) B 3-amino-4-(methoxycarbonyl)- 5-methylpyridine 1-oxide B->Target N-Oxide Reduction (Raney Ni, H2, MeOH) C Methyl 5-methyl-3-nitroisonicotinate (Alternative Precursor) C->Target Nitro Reduction (Pd/C, H2 or Fe/NH4Cl)

Figure 1: Primary synthetic pathways for methyl 3-amino-5-methylisonicotinate.

II. Quantitative Yield Comparison

To set realistic expectations, below is a comparative analysis of the three pathways. The data reflects optimized conditions where workup losses have been minimized.

Synthetic PathwayPrecursorTypical YieldPrimary Yield-Limiting Factor
Fischer Esterification 3-amino-5-methylisonicotinic acid65% – 75%Amphoteric product lost in aqueous workup; self-condensation (amide formation).
N-Oxide Reduction 3-amino-4-(methoxycarbonyl)-5-methylpyridine 1-oxide85% – 95%Catalyst poisoning; incomplete reduction requiring strict H2 mass transfer [1].
Nitro Reduction Methyl 5-methyl-3-nitroisonicotinate80% – 90%Over-reduction of the pyridine ring; exothermic runaway.

III. Troubleshooting & FAQs

Q1: My yield for the esterification of 3-amino-5-methylisonicotinic acid is stuck below 40%. Where is my missing mass?

The Causality: Your missing mass is almost certainly in your aqueous waste. The target molecule is highly amphoteric. During a standard acid-catalyzed esterification (e.g., using H2​SO4​ or SOCl2​ ), the pyridine nitrogen and the primary amine are protonated, forming a highly water-soluble bis-salt. The Solution: If you attempt to extract the product at pH < 6, it remains protonated and stays in the aqueous layer. If you overshoot and extract at pH > 9, the ester undergoes base-catalyzed hydrolysis back to the starting material. You must use a calibrated pH meter to adjust the aqueous phase strictly to pH 7.2 – 7.5 using saturated NaHCO3​ before extracting with ethyl acetate.

Q2: I am observing a higher molecular weight byproduct during esterification via LC-MS. What is it, and how do I prevent it?

The Causality: You are observing oligomerization. When activating the carboxylic acid with thionyl chloride ( SOCl2​ ), you form an acyl chloride intermediate. Because your starting material also contains a primary amine at position 3, it can act as a nucleophile, attacking the acyl chloride of a neighboring molecule to form an amide bond. The Solution: You must run the reaction under high dilution and ensure methanol is present in vast stoichiometric excess. Methanol must outcompete the internal amine for the acyl chloride. Add the SOCl2​ to the methanol first at 0 °C to form the reactive methyl chlorosulfite intermediate, and only then add your amino acid.

Q3: When reducing the N-oxide precursor using Raney Nickel, the reaction stalls at 50% conversion. Why?

The Causality: The pyridine ring and the newly formed primary amine are excellent ligands for transition metals. They coordinate strongly to the nickel surface, effectively poisoning the catalyst and preventing further hydrogen activation [1]. Furthermore, inadequate agitation leads to poor hydrogen gas mass transfer into the liquid phase. The Solution: Switch from a hydrogen balloon to a Parr shaker or autoclave to increase H2​ pressure (e.g., 30-50 psi). Additionally, ensure vigorous mechanical stirring. If the reaction still stalls, adding a catalytic amount of acetic acid can protonate the amine sufficiently to weaken its coordination to the metal surface without hydrolyzing the ester.

IV. Step-by-Step Experimental Protocols

Protocol A: Optimized Esterification (Thionyl Chloride Method)

This protocol is designed to minimize self-condensation and maximize extraction efficiency.

  • Reagent Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 100 mL of anhydrous methanol and cool to 0 °C in an ice bath.

  • Activation: Dropwise, add 3.0 equivalents of Thionyl Chloride ( SOCl2​ ) over 15 minutes. Self-Validation: The reaction is exothermic and will evolve HCl and SO2​ gas. Wait 15 minutes after the addition is complete.

  • Substrate Addition: Add 1.0 equivalent (e.g., 10 g) of 3-amino-5-methylisonicotinic acid portion-wise.

  • Reaction: Remove the ice bath and heat the mixture to a gentle reflux (65 °C) for 12 hours. Monitor via TLC (DCM:MeOH 9:1, UV active).

  • Concentration: Once the starting material is consumed, remove the methanol and excess SOCl2​ in vacuo to yield a crude hydrochloride salt.

  • Critical Workup: Dissolve the crude salt in 30 mL of deionized water. Submerge a calibrated pH probe into the solution. Slowly add saturated aqueous NaHCO3​ dropwise until the pH reads exactly 7.4 .

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 4×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to afford the pure methyl 3-amino-5-methylisonicotinate [2].

Protocol B: N-Oxide Reduction (Raney Nickel Method)

Adapted from validated pharmaceutical synthesis routes for TRPA1 inhibitors [1].

  • Setup: In a high-pressure hydrogenation vessel, dissolve 62 g (0.34 mol) of 3-amino-4-(methoxycarbonyl)-5-methylpyridine 1-oxide in 400 mL of HPLC-grade methanol.

  • Catalyst Addition: Carefully add 10 g of Raney Nickel slurry (washed with methanol to remove water). Warning: Raney Nickel is highly pyrophoric; never let the catalyst dry out in the presence of oxygen.

  • Hydrogenation: Purge the vessel with Nitrogen three times, then with Hydrogen three times. Pressurize the vessel to 40 psi with H2​ and stir vigorously at room temperature for 30 to 60 minutes.

  • Monitoring: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes.

  • Filtration: Vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the colloidal nickel. Wash the Celite pad with an additional 100 mL of methanol.

  • Isolation: Concentrate the filtrate under vacuum. The resulting brown/yellow oil will crystallize upon standing to afford the title compound in ~90% yield.

V. References

  • Vertex Pharmaceuticals Incorporated. (2019). WO2019182925A1 - Oxadiazole transient receptor potential channel inhibitors. Google Patents. Available at:

  • Biogen MA Inc. (2022). WO2022099011A1 - Bicyclic 1,4-diazepanones and therapeutic uses thereof. Google Patents. Available at:

Optimization

Technical Support Center: Troubleshooting Methyl 3-Amino-5-Methylisonicotinate Conversions

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, working with densely substituted pyridines like methyl 3-amino-5-methylisonicotinate (CAS: 1805106-63-1) presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, working with densely substituted pyridines like methyl 3-amino-5-methylisonicotinate (CAS: 1805106-63-1) presents unique operational challenges[1].

The fundamental issue driving low conversion rates in this system is the ortho-disubstitution pattern relative to the C4-carboxylate. The C3-amino and C5-methyl groups create a formidable steric shield around the ester, while the electron-donating resonance of the amino group and the electron-withdrawing nature of the pyridine nitrogen alter the electronic landscape of the molecule. This guide provides field-proven, self-validating protocols to overcome these bottlenecks during both upstream synthesis and downstream functionalization.

Module 1: Upstream Synthesis (N-Oxide Reduction)

Q: My reduction of 3-amino-4-(methoxycarbonyl)-5-methylpyridine 1-oxide to methyl 3-amino-5-methylisonicotinate consistently stalls at 40-50% conversion. Adding more hydrogen pressure doesn't help. Why?

A: This is a classic case of catalyst poisoning. The starting material (an N-oxide) and the product (a free pyridine with a primary amine) are both strong Lewis bases. They coordinate tightly to the active sites of standard heterogeneous catalysts like Raney Nickel, effectively passivating the surface before the reaction can reach completion. Increasing hydrogen pressure will not displace these strongly bound ligands; instead, it risks over-reduction of the pyridine ring.

Self-Validating Protocol: High-Loading Raney Nickel Reduction To achieve >90% conversion, you must use a high catalyst-to-substrate ratio to outcompete the passivation effect, as demonstrated in established [2].

  • Preparation: Suspend 3-amino-4-(methoxycarbonyl)-5-methylpyridine 1-oxide (1.0 equiv) in Methanol (0.8 M concentration).

  • Catalyst Addition: Add Raney Nickel at a high loading rate (~15-20% w/w). Causality: The excess active surface area ensures that even after the product binds and passivates a portion of the catalyst, enough active sites remain to complete the reduction.

  • Hydrogenation: Stir under a hydrogen atmosphere (1 atm via balloon) for exactly 30 minutes at room temperature.

  • Validation Checkpoint: Stop stirring and let the catalyst settle. Draw a 50 µL aliquot and filter it through a 0.2 µm PTFE syringe filter (critical to remove colloidal Ni, which will ruin your LC-MS column). Analyze via LC-MS.

    • Success Metric: Disappearance of the SM peak ( m/z 183.1) and emergence of the product peak ( m/z [M+H]+ = 167.1)[3].

  • Isolation: Filter the entire mixture through a pad of Celite to safely trap the pyrophoric Raney Nickel. Wash the pad generously with methanol and concentrate the filtrate under vacuum.

Table 1: Troubleshooting Matrix for N-Oxide Reduction

ObservationRoot CauseCorrective Action
Stalled at <50% conversionCatalyst surface poisoned by pyridine nitrogenIncrease Raney Ni loading to 20% w/w or refresh catalyst mid-reaction.
Formation of des-methyl byproductExcessive H2​ pressure or prolonged reaction timeLimit H2​ pressure to 1 atm; strictly monitor and quench at 30 min.
Poor solubility of starting materialZwitterionic character of the N-oxide precursorIncrease MeOH volume or add 5-10% v/v water to the solvent mixture.
Module 2: Downstream Functionalization (Ester Reduction)

Q: I am trying to reduce the C4 ester of methyl 3-amino-5-methylisonicotinate to the corresponding alcohol using NaBH4​ in Methanol, but I am seeing <5% conversion after 24 hours. What is wrong?

A: The causality here is twofold: severe steric hindrance and electronic deactivation. The C4 carbonyl carbon is physically blocked by the adjacent C3- NH2​ and C5- CH3​ groups, preventing the approach of bulky, solvent-coordinated hydride species. Furthermore, the electron-donating resonance of the C3-amino group reduces the electrophilicity of the ester carbonyl. NaBH4​ is simply not nucleophilic enough to overcome this activation energy barrier. You must use a more aggressive, unhindered hydride source like Lithium Aluminum Hydride ( LiAlH4​ ).

Self-Validating Protocol: LiAlH4​ Reduction of Hindered Esters This protocol utilizes a controlled, low-temperature LiAlH4​ reduction, adapted from validated[4].

  • Preparation: Dissolve methyl 3-amino-5-methylisonicotinate (1.0 equiv) in anhydrous THF (0.2 M) under an inert N2​ atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Dropwise addition of LiAlH4​ (2.3 M in hexane, 1.1–1.5 equiv). Causality: The hexane/THF solvent mixture modulates the reactivity of the hydride, preventing unwanted ring-opening, while the 0 °C temperature controls the highly exothermic hydride transfer.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes.

    • Validation Checkpoint: Quench a 10 µL aliquot in EtOAc/Water. Spot the organic layer on a TLC plate (Silica, 50% EtOAc/Hexane). The starting material ( Rf​ ~0.6) should be completely consumed, replaced by the highly polar amino-alcohol product ( Rf​ ~0.2). Confirm via LC-MS ( m/z [M+H]+ = 139.1).

  • Fieser Quench (Critical Step): Slowly add water ( x mL, where x is the mass of LiAlH4​ in grams), followed by 15% aqueous NaOH ( x mL), and finally water ( 3x mL).

    • Causality: Standard aqueous quenching will form a thick, gelatinous aluminum hydroxide emulsion that permanently traps your polar amino-alcohol product. The Fieser method forces the formation of a crisp, granular white aluminate salt precipitate.

  • Isolation: Filter the granular salts through Celite, wash thoroughly with THF, and concentrate to yield the pure alcohol.

Table 2: Comparative Reagent Efficacy for C4-Ester Functionalization

Reagent SystemTemperatureConversionByproductsRecommendation
NaBH4​ / MeOH65 °C (Reflux)< 5%None (SM recovered)Avoid. Insufficient nucleophilicity.
LiBH4​ / THF25 °C30-40%Amide derivativesUse only if highly sensitive functional groups are present elsewhere.
LiAlH4​ / THF0 °C> 95%NoneOptimal. Rapid and clean conversion[4].
Process Visualization & Diagnostics

To assist in rapid benchtop troubleshooting, refer to the decision tree and pathway maps below.

Troubleshooting_Workflow Start Low Conversion Detected (LC-MS / TLC) Q1 Is Starting Material Consumed? Start->Q1 Yes1 Yes Q1->Yes1 SM = 0% No1 No Q1->No1 SM > 10% SideProd Check for Side Products (e.g., Over-reduction) Yes1->SideProd CatPois Suspect Catalyst Poisoning or Steric Blocking No1->CatPois Opt1 Optimize Temp/Time or Quench Strategy SideProd->Opt1 Opt2 Increase Reagent Equivalents or Use Lewis Acid Additives CatPois->Opt2

Figure 1: Decision tree for diagnosing low conversion rates in hindered pyridine ester systems.

Reaction_Pathway N_Oxide N-Oxide Precursor (Sterically Accessible) Product Methyl 3-amino-5- methylisonicotinate (Highly Hindered) N_Oxide->Product Raney Ni, H2 Issue: Catalyst Poisoning Alcohol Reduced Alcohol Target Product->Alcohol LiAlH4, 0 °C Issue: Steric Shielding

Figure 2: Synthetic pathway mapping specific bottlenecks at each functionalization step.

References
  • World Intellectual Property Organization. "WO2019182925A1 - Oxadiazole transient receptor potential channel inhibitors.
  • World Intellectual Property Organization. "WO2022099011A1 - Bicyclic 1,4-diazepanones and therapeutic uses thereof.

Sources

Troubleshooting

Technical Support Center: Optimizing Esterification of 3-Amino-5-Methylisonicotinic Acid

Welcome to the technical support center for the synthesis of methyl 3-amino-5-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Fis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl 3-amino-5-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Fischer esterification of 3-amino-5-methylisonicotinic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you to optimize your reaction conditions, particularly the reaction temperature, for maximal yield and purity.

Introduction to the Synthesis

The conversion of 3-amino-5-methylisonicotinic acid to its methyl ester is a classic example of a Fischer-Speier esterification.[1][2] This acid-catalyzed reaction, typically employing an excess of methanol in the presence of a strong acid like sulfuric acid, is an equilibrium process.[3][4] The optimization of the reaction temperature is a critical parameter that directly influences the reaction rate, yield, and the impurity profile of the final product. This guide will delve into the common challenges encountered during this synthesis and provide practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the esterification of 3-amino-5-methylisonicotinic acid with methanol?

A1: The optimal reaction temperature is a balance between reaction kinetics and the thermal stability of the starting material and product. Generally, conducting the reaction at the reflux temperature of methanol (approximately 65 °C) is a good starting point.[5] This temperature provides sufficient thermal energy to overcome the activation energy barrier without promoting significant side reactions. However, for sterically hindered or less reactive substrates, a higher temperature might be necessary, which can be achieved by using a higher-boiling solvent in conjunction with methanol or by running the reaction in a sealed vessel under pressure. It is crucial to monitor the reaction progress and impurity formation to fine-tune the temperature for your specific setup.

Q2: I am observing a low yield of methyl 3-amino-5-methylisonicotinate. What are the likely causes and how can I improve it?

A2: A low yield in a Fischer esterification is a common issue and can stem from several factors:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction.[1][4] To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is typically used.[4] Additionally, the removal of water, a byproduct of the reaction, will shift the equilibrium to favor ester formation.[4][6] This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[7][8]

  • Insufficient Catalyst: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[9][10] Ensure that an adequate amount of catalyst is used.

  • Suboptimal Temperature: If the reaction temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, a temperature that is too high can lead to degradation of the starting material or product.

  • Work-up Issues: During the work-up, the ester can be hydrolyzed back to the carboxylic acid if exposed to aqueous base for an extended period or at elevated temperatures. Neutralization of the acid catalyst should be performed carefully, preferably at low temperatures.[11]

Q3: I am seeing significant side product formation. What are these impurities and how can I minimize them?

A3: The primary side reactions to consider when optimizing the temperature are:

  • Decarboxylation: While less common for this specific substrate compared to others like 2,5-pyridinedicarboxylic acid, elevated temperatures can potentially lead to decarboxylation of the starting material.[10] If you observe gas evolution and the formation of 3-amino-5-methylpyridine, reducing the reaction temperature is crucial.

  • N-methylation: The amino group on the pyridine ring is nucleophilic and could potentially be methylated by methanol under harsh acidic conditions and high temperatures, leading to the formation of a methylammonium salt. Using the minimum effective temperature can help mitigate this.

  • Formation of Dimethyl Ether: At higher temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether.[10] This not only consumes the reactant but can also create pressure buildup in a sealed system.

To minimize these side products, it is recommended to start at the reflux temperature of methanol and only cautiously increase the temperature if the reaction is not proceeding at a reasonable rate.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during the synthesis of methyl 3-amino-5-methylisonicotinate.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Conversion/Stalled Reaction 1. Insufficient reaction temperature. 2. Inadequate catalysis. 3. Water accumulation.1. Gradually increase the reaction temperature in 5-10 °C increments, monitoring for any signs of degradation. 2. Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is present.[3][9] 3. If possible, use a Dean-Stark trap to remove water as it forms.[7][8] Alternatively, using a large excess of methanol can help drive the equilibrium.[4]
Formation of Unknown Impurities 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Reduce the reaction temperature. Start at the reflux temperature of methanol (~65 °C). 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction has reached completion.
Product Degradation (Discoloration) 1. Excessive heat leading to thermal decomposition. 2. Air oxidation of the amino group.1. Lower the reaction temperature. Consider using a milder acid catalyst if possible. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Isolation/Low Isolated Yield 1. Hydrolysis of the ester during work-up. 2. Incomplete extraction of the product.1. Perform the neutralization of the acid catalyst at a low temperature (e.g., in an ice bath).[11] Avoid prolonged contact with strong aqueous bases. 2. Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Experimental Protocols

General Procedure for the Esterification of 3-Amino-5-Methylisonicotinic Acid
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-methylisonicotinic acid (1.0 equivalent).

  • Add anhydrous methanol (10-20 equivalents), which will also serve as the solvent.

  • While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture. An exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (approximately 65 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Carefully add the residue to a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution will occur.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-amino-5-methylisonicotinate.

  • The crude product can be further purified by column chromatography or recrystallization.

Visualizing the Process

Fischer Esterification Mechanism

Fischer_Esterification CarboxylicAcid 3-Amino-5-methyl- isonicotinic Acid ProtonatedCarbonyl Protonated Carbonyl (Activated) CarboxylicAcid->ProtonatedCarbonyl + H⁺ (from H₂SO₄) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack Methanol Methanol (Nucleophile) Methanol->TetrahedralIntermediate Nucleophilic Attack ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterLeaving Water Elimination ProtonTransfer->WaterLeaving - H₂O ProtonatedEster Protonated Ester WaterLeaving->ProtonatedEster Ester Methyl 3-amino-5-methyl- isonicotinate ProtonatedEster->Ester - H⁺

Caption: The acid-catalyzed mechanism of Fischer esterification.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Ester CheckTemp Is Reaction Temp at Methanol Reflux (~65°C)? Start->CheckTemp IncreaseTemp Increase Temp Cautiously (e.g., to 75-80°C) CheckTemp->IncreaseTemp No CheckCatalyst Is Acid Catalyst (e.g., H₂SO₄) Concentration Sufficient? CheckTemp->CheckCatalyst Yes IncreaseTemp->CheckCatalyst AddCatalyst Increase Catalyst Loading CheckCatalyst->AddCatalyst No CheckWater Is Water Being Removed? CheckCatalyst->CheckWater Yes AddCatalyst->CheckWater UseDeanStark Employ Dean-Stark Apparatus CheckWater->UseDeanStark No CheckWorkup Review Work-up Procedure CheckWater->CheckWorkup Yes UseDeanStark->CheckWorkup OptimizeWorkup Neutralize at Low Temp, Ensure Thorough Extraction CheckWorkup->OptimizeWorkup No Success Yield Improved CheckWorkup->Success Optimized OptimizeWorkup->Success

Caption: A logical workflow for troubleshooting low ester yield.

References

Sources

Optimization

Purification techniques for methyl 3-amino-5-methylisonicotinate crude extracts

Welcome to the Technical Support Center for the purification of methyl 3-amino-5-methylisonicotinate (CAS: 1805106-63-1). As a Senior Application Scientist, I have designed this troubleshooting guide specifically for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of methyl 3-amino-5-methylisonicotinate (CAS: 1805106-63-1). As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing pyridine-based therapeutics, such as TRPA1 cation channel antagonists.

The synthesis of this compound typically involves the amination of a fluorinated precursor followed by the reduction of an N-oxide intermediate using Raney Nickel in methanol [1]. While the reaction is robust, the downstream purification of the crude extract presents specific challenges, including colloidal catalyst contamination, ester hydrolysis, and co-eluting polar impurities.

Below is the validated purification workflow, followed by targeted troubleshooting guides.

Purification Workflow

G N1 Crude Reaction Mixture (Post-Raney Ni Reduction) N2 Celite Filtration (Remove Pyrophoric Ni) N1->N2 N3 Filtrate (Methanolic) N2->N3 N4 Solvent Evaporation (Vacuum, <40°C) N3->N4 N5 Liquid-Liquid Extraction (EtOAc / Brine) N4->N5 N6 Organic Layer (Target Compound) N5->N6 Top Phase N7 Aqueous Layer (DMSO/Salts Waste) N5->N7 Bottom Phase N8 Silica Gel Chromatography (EtOAc/Heptane Gradient) N6->N8 N9 Pure Methyl 3-amino-5-methylisonicotinate (>95% Purity) N8->N9

Fig 1. Step-by-step purification workflow for methyl 3-amino-5-methylisonicotinate crude extracts.

Troubleshooting Guides & FAQs

Q1: I am finding fine black particulates in my concentrated crude extract. How do I efficiently remove residual Raney Nickel? Causality: Raney Nickel is a highly active, spongy catalyst that readily forms fine colloidal suspensions. Standard cellulose filter papers possess pore sizes that are too large to capture these micro-particulates, leading to nickel leaching into your organic phase. Furthermore, dry Raney Nickel is highly pyrophoric. Solution: Implement a depth-filtration strategy using diatomaceous earth (Celite). Celite traps colloidal particles within its porous matrix rather than relying on surface filtration.

Step-by-Step Methodology:

  • Pack a 2–3 cm layer of Celite 545 into a sintered glass Buchner funnel.

  • Pre-wet the Celite pad with 50 mL of methanol to eliminate channeling and remove trapped air.

  • Pour the crude methanolic reaction mixture over the pad under gentle vacuum. Do not let the pad run dry to prevent the pyrophoric nickel from igniting.

  • Wash the filter cake with 3 column volumes of warm methanol (40°C) to ensure complete desorption of the product from the catalyst surface.

  • Immediately transfer the filter cake to a dedicated waste container submerged in water to safely quench the Raney Nickel.

Q2: My ester is converting into 3-amino-5-methylisonicotinic acid during the workup. How can I prevent this hydrolysis? Causality: The methyl ester at the C4 position of the pyridine ring is highly susceptible to nucleophilic attack by water, particularly if residual ammonia (from the upstream amination step) creates a basic aqueous environment [1]. Prolonged exposure to heat and water during solvent evaporation accelerates this saponification. Solution: Control the thermal and pH parameters strictly during the solvent swap.

Step-by-Step Methodology:

  • Evaporate the methanolic filtrate in a rotary evaporator with the water bath set strictly below 40°C.

  • Immediately reconstitute the resulting crude residue in Ethyl Acetate (EtOAc).

  • Wash the organic layer with a mild buffer (e.g., half-saturated aqueous NH4​Cl ) rather than strong acids or bases. This neutralizes residual basicity without protonating the basic pyridine nitrogen (which would pull your product into the aqueous layer).

Q3: I am observing peak tailing and poor resolution during silica gel chromatography. What is the optimal solvent system? Causality: Methyl 3-amino-5-methylisonicotinate contains a basic pyridine nitrogen. The lone pair on this nitrogen strongly hydrogen-bonds with the acidic silanol groups ( Si−OH ) on unmodified stationary phase silica, causing the compound to streak down the column rather than eluting in a tight band. Solution: Utilize a specific gradient of Ethyl Acetate and Heptane. Heptane is preferred over Hexane as it provides slightly better resolution for polar basic compounds and is less toxic.

Step-by-Step Methodology:

  • Dry-load the crude extract by dissolving it in a minimal amount of dichloromethane (DCM), adding silica gel (1:3 mass ratio), and evaporating to a free-flowing powder.

  • Pack the column in 100% Heptane.

  • Load the dry powder and elute using a step gradient: start at 10% EtOAc/Heptane to elute non-polar impurities, then increase to 30% EtOAc/Heptane to elute the target compound [1].

  • Monitor fractions via TLC under short-wave UV (254 nm). The conjugated pyridine ring is highly UV-active.

Q4: NMR analysis shows residual DMSO in my purified product. How do I remove it? Causality: If DMSO was used as the solvent in the preceding amination step, traces often carry over. DMSO has a high boiling point (189°C) and cannot be removed via standard rotary evaporation. While miscible with water, it partitions surprisingly well into Ethyl Acetate during extraction. Solution: Exploit the partition coefficient by using aggressive aqueous washing prior to chromatography.

Step-by-Step Methodology:

  • Dilute your EtOAc organic layer significantly (at least 1:10 ratio of expected DMSO volume to EtOAc).

  • Wash the organic layer sequentially with deionized water (3 × 1/3 volume of the organic layer).

  • Perform a final wash with saturated aqueous NaCl (brine) to break any micro-emulsions and draw out residual water.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate.

Quantitative Data Summary

To aid in tracking your purification efficiency, compare your analytical results against the standard physicochemical and chromatographic parameters for methyl 3-amino-5-methylisonicotinate [2].

ParameterValue / Description
Target Compound Methyl 3-amino-5-methylisonicotinate
CAS Number 1805106-63-1
Molecular Formula C8​H10​N2​O2​
Monoisotopic Mass 166.074 Da
Optimal Chromatography System Ethyl Acetate / Heptane (Gradient 10% to 50% EtOAc)
Typical Rf​ Value ~0.35 (in 30% EtOAc / 70% Heptane)
Expected Yield (Post-Purification) 65% - 89% (Dependent on upstream conversion)
Major Impurities Removed DMSO, Raney Ni colloids, 3-amino-5-methylisonicotinic acid

References

  • Terrett, J. A., Chen, H., Constantineau-Forget, L., & Larouche-Gauthier, R. (2019). Oxadiazole transient receptor potential channel inhibitors (Patent No. WO2019182925A1).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 122235265, Methyl 3-amino-5-methylisonicotinate. PubChem.[Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Methyl 3-amino-5-methylisonicotinate Functionalization

Welcome to the dedicated technical support center for navigating the synthetic challenges associated with methyl 3-amino-5-methylisonicotinate. This guide is designed for researchers, scientists, and professionals in dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for navigating the synthetic challenges associated with methyl 3-amino-5-methylisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered, electron-deficient pyridine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to facilitate the successful functionalization of this versatile, yet challenging, scaffold.

Introduction: The Challenge of Steric Hindrance

Methyl 3-amino-5-methylisonicotinate presents a unique set of challenges for synthetic chemists. The pyridine core is inherently electron-deficient, which can decrease the nucleophilicity of the C3-amino group and complicate reactions that rely on the ring's electron density.[1][2][3] Compounding this electronic effect is the significant steric hindrance imposed by the methyl group at the C5 position and the methyl ester at the C4 position. These bulky neighbors flank the C3-amino group and the C2 and C6 positions, impeding the approach of reagents and catalysts.

This guide provides practical, field-proven strategies to overcome these hurdles, focusing on common functionalization reactions such as amide coupling and cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations grounded in mechanistic principles and providing actionable protocols.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting to perform an amide coupling between methyl 3-amino-5-methylisonicotinate and a carboxylic acid using standard coupling reagents like HATU/DIPEA, but I am observing very low to no product formation. What is causing this, and how can I improve my yield?

Answer:

The low reactivity you are observing is a classic case of steric hindrance and reduced nucleophilicity. The methyl groups at C5 and the ester at C4 sterically shield the amino group, making it difficult for the activated carboxylic acid to approach and react. Additionally, the electron-withdrawing nature of the pyridine ring and the ester group decreases the nucleophilicity of the amine.[1]

Standard coupling reagents like HATU may not generate a sufficiently reactive activated species to overcome this high activation energy barrier.[4]

Recommended Solutions:

  • Switch to a More Potent Coupling Reagent: For sterically hindered and electron-deficient amines, more powerful coupling reagents are often necessary.[4][5]

    • Acyl Fluorides: In-situ generation of highly reactive acyl fluorides can be very effective for hindered couplings.[4][5] Reagents like cyanuric fluoride or fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) can be used.

    • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to be highly effective for difficult couplings.[4]

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[4] Consider running the reaction at temperatures ranging from 50 °C to 100 °C, monitoring for potential decomposition.

  • Alternative Amide Bond Formation Strategies:

    • Grignard Reagent Addition to Isocyanates: For certain substrates, converting the amine to an isocyanate followed by the addition of a Grignard reagent can be a powerful method for forming sterically hindered amides.[6]

Experimental Protocol: Amide Coupling via Acyl Fluoride

This protocol outlines a general procedure for amide bond formation with a sterically hindered amine using an in-situ generated acyl fluoride.

Materials:

  • Carboxylic acid

  • Methyl 3-amino-5-methylisonicotinate

  • Cyanuric fluoride or TFFH

  • Anhydrous pyridine or a non-nucleophilic base (e.g., DIPEA)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

Procedure:

  • Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 eq) in anhydrous DCM.

  • Add anhydrous pyridine (2.0 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of cyanuric fluoride (0.5 eq) in anhydrous DCM.

  • Allow the reaction to stir at 0 °C for 1 hour to form the acyl fluoride.

  • Coupling: To the activated acyl fluoride solution, add a solution of methyl 3-amino-5-methylisonicotinate (1.0 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Failure in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination to couple an aryl halide with the amino group of methyl 3-amino-5-methylisonicotinate, but the reaction is not proceeding. I've tried standard conditions with Pd₂(dba)₃ and a common phosphine ligand. What should I consider changing?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of ligand, base, and solvent, especially with challenging substrates.[7][8] The steric hindrance around the amino group of your substrate likely prevents the formation of the key palladium-amide intermediate or hinders the final reductive elimination step.

Recommended Solutions:

  • Ligand Selection is Critical: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

    • Bulky Biaryl Phosphine Ligands: Consider using ligands from the Buchwald family, such as RuPhos, XPhos, or BrettPhos.[9][10] These ligands have demonstrated success in coupling sterically demanding substrates.

    • Bidentate Ligands: In some cases, bidentate phosphine ligands like BINAP or DPEPhos can be effective.[7]

  • Choice of Base: The base plays a crucial role in the deprotonation of the amine to form the palladium-amide complex. For hindered amines, a stronger, non-nucleophilic base is often necessary.

    • Potassium tert-butoxide (KOtBu): A commonly used strong base.

    • Lithium bis(trimethylsilyl)amide (LiHMDS): Can be particularly effective for substrates with sensitive functional groups.[9]

  • Solvent and Temperature: Aprotic, non-polar solvents like toluene or dioxane are typically used. Higher temperatures (80-110 °C) are often required to drive the reaction to completion.

Troubleshooting Table for Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
No reactionInsufficiently active catalystScreen bulky biarylphosphine ligands (e.g., RuPhos, XPhos).[9][10]
Incomplete deprotonation of the amineUse a stronger base like LiHMDS or KOtBu.
Low reaction temperatureIncrease the temperature to 80-110 °C.
Low yieldCatalyst deactivationEnsure rigorous exclusion of air and moisture. Use a pre-catalyst.
Side reactionsTry a different solvent or a lower reaction temperature with a more active catalyst.

Frequently Asked Questions (FAQs)

Q1: What makes the functionalization of methyl 3-amino-5-methylisonicotinate so challenging?

A1: The primary challenges stem from a combination of steric and electronic factors. The methyl group at C5 and the methyl ester at C4 create significant steric bulk around the C3-amino group and the adjacent C2 and C6 positions of the pyridine ring.[11] This steric hindrance impedes the approach of reagents and catalysts.[12][13] Electronically, the pyridine ring is electron-deficient, which reduces the nucleophilicity of the amino group and makes electrophilic aromatic substitution difficult.[1][2]

Q2: Are there any positions on the pyridine ring that are more amenable to functionalization?

A2: Direct C-H functionalization of the pyridine ring is a developing area.[1][14][15] Given the substitution pattern, the C2 and C6 positions are the most likely candidates for C-H activation, although this can still be challenging due to steric hindrance. The regioselectivity of such reactions is often dictated by the directing group and the catalyst system employed.[15]

Q3: Can I protect the amino group to facilitate other transformations on the ring?

A3: Yes, protection of the amino group can be a viable strategy. A common protecting group is the tert-butoxycarbonyl (Boc) group.[16] Once protected, you can explore reactions at other positions, such as metal-halogen exchange followed by electrophilic quench, or directed ortho-metalation if a suitable directing group is present.

Q4: What are some alternative synthetic strategies to introduce functionality at the 3-position if direct functionalization of the amino group fails?

A4: If direct functionalization of the amino group is unsuccessful, you might consider a multi-step approach starting from a different pyridine derivative. For example, you could start with a 3-halo-5-methylisonicotinate and introduce the amino group or a precursor late in the synthesis via a nucleophilic aromatic substitution or a transition-metal-catalyzed amination.

Visualizing the Challenge: Steric Hindrance Diagram

The following diagram illustrates the steric congestion around the reactive sites of methyl 3-amino-5-methylisonicotinate.

Steric_Hindrance cluster_molecule Methyl 3-amino-5-methylisonicotinate cluster_steric Steric Zones N N C2 C2 N->C2 C3 C3 C2->C3 C4 C4 C3->C4 NH2 NH₂ C3->NH2 C5 C5 C4->C5 Me_ester CO₂Me C4->Me_ester C6 C6 C5->C6 Me_ring CH₃ C5->Me_ring C6->N steric1 steric2 steric3

Caption: Steric hindrance around the reactive amino group.

Experimental Workflow: Optimizing a Challenging Amide Coupling

The following flowchart outlines a logical workflow for troubleshooting and optimizing a difficult amide coupling reaction with methyl 3-amino-5-methylisonicotinate.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Methyl 3-amino-5-methylisonicotinate

As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or assay failures when utilizing functionalized pyridines. Methyl 3-amino-5-methylisonicotinate (CAS: 1805106...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops or assay failures when utilizing functionalized pyridines. Methyl 3-amino-5-methylisonicotinate (CAS: 1805106-63-1) is a highly versatile building block, but its trifecta of reactive sites—a methyl ester, a primary amine, and a pyridine nitrogen—creates specific vulnerabilities during storage.

This guide provides a mechanistic understanding of these degradation pathways and field-proven, self-validating protocols to ensure the absolute integrity of your compound.

Mechanistic Troubleshooting FAQs

Q: My lot of Methyl 3-amino-5-methylisonicotinate has changed from a pale yellow/white powder to a dark brown solid. What happened? A: Oxidation of the Primary Amine. The electron-donating primary amino group at the 3-position increases the localized electron density on the pyridine ring. In the presence of atmospheric oxygen and ambient light, this amine is highly susceptible to auto-oxidation. The process generates reactive radical species that couple to form azo, azoxy, or polymeric impurities, which are highly conjugated and manifest as a dark brown or orange discoloration. To prevent this, the compound must be stored in an inert atmosphere protected from UV/Visible light.

Q: LC-MS analysis of my stored batch shows a new peak with a lower retention time and an [M+H]+ of 153 m/z. Why? A: Ester Hydrolysis. The intact parent compound has a monoisotopic mass of 166.07 Da, yielding an [M+H]+ adduct at approximately 167.08 m/z [1]. Atmospheric moisture acts as a nucleophile, attacking the electrophilic carbonyl carbon of the C4 methyl ester. This hydrolysis reaction cleaves the ester, releasing methanol and leaving behind 3-amino-5-methylisonicotinic acid. Because the free carboxylic acid is significantly more polar than the methyl ester, it elutes earlier on a reverse-phase HPLC column.

Q: The manufacturer states "Ambient Temperature" for shipping. Do I need to refrigerate it for long-term storage? A: It depends on your storage duration and environmental controls. While the compound is stable enough for ambient shipping , long-term storage (months to years) at room temperature provides the thermal activation energy required to accelerate both hydrolysis and oxidation. According to ICH Q1A(R2) stability guidelines, a 10°C increase in temperature can double the rate of chemical degradation [2]. For long-term archiving, storing the compound at 4°C or -20°C in a desiccated environment is highly recommended.

Quantitative Degradation & Storage Parameters

To effectively protect the compound, you must isolate it from its environmental triggers. The table below summarizes the causality between environmental exposure and chemical degradation.

Degradation PathwayEnvironmental TriggerMechanistic ResultPreventative Storage Parameter
Ester Hydrolysis Moisture (H₂O)Cleavage of methyl ester to form 3-amino-5-methylisonicotinic acid.Desiccator (RH < 10%), tightly sealed PTFE-lined caps.
Amine Oxidation Oxygen (O₂)Formation of N-oxides, nitroso, or conjugated azo polymeric species.Argon/Nitrogen purging, handling in an inert atmosphere glovebox.
Photodegradation UV/Visible LightRadical-initiated ring cleavage or cross-linking.Amber glass vials, opaque secondary storage containers.
Thermal Acceleration High TemperatureArrhenius-driven acceleration of hydrolysis and oxidation kinetics.4°C to -20°C for long-term storage; ambient for short-term use.

Degradation Pathways & Interventions

DegradationPathways Core Methyl 3-amino-5-methylisonicotinate (CAS: 1805106-63-1) FreeAcid 3-amino-5-methylisonicotinic acid (Ester Hydrolysis) Core->FreeAcid Hydrolysis OxidationProds N-oxides & Azo Polymers (Amine Oxidation) Core->OxidationProds Oxidation Moisture Moisture (H2O) Moisture->Core Attacks Ester OxygenLight Oxygen (O2) & UV Light OxygenLight->Core Attacks Amine Desiccant Desiccator / Argon Purge Desiccant->Moisture Blocks AmberVial Amber Vials / Inert Gas AmberVial->OxygenLight Blocks

Caption: Mechanistic pathways of degradation and preventative storage interventions.

Experimental Protocols (Self-Validating Systems)

To guarantee trustworthiness in your experimental workflows, do not rely on visual inspection alone. Implement the following self-validating protocols for handling and stability testing.

Protocol A: Inert Atmosphere Storage & Aliquoting Workflow

Causality: Repeatedly opening a bulk bottle introduces fresh moisture and oxygen. Argon is preferred over Nitrogen because it is denser than air (~1.78 g/L vs ~1.29 g/L) and settles over the solid powder, creating a robust physical blanket that displaces reactive gases.

  • Pre-Equilibration: Bring the sealed bulk bottle of Methyl 3-amino-5-methylisonicotinate to room temperature in a desiccator before opening. Why? Opening a cold bottle causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Aliquoting: Inside a fume hood or glovebox, transfer the required mass into pre-dried, amber glass vials equipped with PTFE-lined septa caps.

  • Argon Purging: Insert a gentle stream of Argon gas into the vial for 10–15 seconds. Ensure the flow rate is low enough to avoid blowing the powder out of the vial.

  • Sealing & Self-Validation: Cap the vial tightly. Place the vials in a secondary container (e.g., a sealed Tupperware or vacuum bag) alongside a Cobalt(II) chloride moisture indicator card .

    • Validation Check: If the indicator card turns from blue (dry) to pink (hydrated), the secondary seal has failed, and the vials must be re-purged and re-desiccated.

Protocol B: Accelerated Stability & Degradant Tracking (LC-MS)

Causality: To ensure your storage conditions are actually working, you must establish a baseline and stress-test the compound according to ICH Q1A(R2) standards[2].

  • Baseline Establishment: Dissolve 1 mg of the fresh compound in LC-MS grade Acetonitrile. Run a standard reverse-phase gradient (e.g., 5-95% MeCN in Water with 0.1% Formic Acid). Record the exact retention time and the [M+H]+ parent ion at 167.08 m/z [1].

  • Stress Conditions (Forced Degradation): Place a 10 mg uncapped sample in a stability chamber set to 40°C and 75% Relative Humidity (RH) for 7 to 14 days.

  • Degradant Quantification: Re-analyze the stressed sample via LC-MS.

    • Hydrolysis Validation: Look for a new peak eluting earlier than the parent, with an [M+H]+ of 153.06 m/z (loss of the 14 Da methyl group).

    • Oxidation Validation: Look for peaks with an[M+H]+ of 183.08 m/z (N-oxide formation, +16 Da) or broad, late-eluting peaks indicating polymeric dimers.

  • Routine Monitoring: Test your properly stored aliquots (from Protocol A) every 6 months against this baseline. If the 153 m/z peak exceeds 1% relative area, the storage system is compromised.

References

  • PubChemLite. "Methyl 3-amino-5-methylisonicotinate (C8H10N2O2)." Université du Luxembourg / PubChem Database. URL:[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products." ICH Regulatory Guidelines. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for Methyl 3-amino-5-methylisonicotinate Purity Analysis: A Column Comparison Guide

As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by functionalized pyridines. Methyl 3-amino-5-methylisonicotinate (CAS: 1805106-63-1) is a prime example.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by functionalized pyridines. Methyl 3-amino-5-methylisonicotinate (CAS: 1805106-63-1) is a prime example. Widely utilized as a critical intermediate in the synthesis of TRPA1 channel inhibitors and bicyclic 1,4-diazepanones , its purity directly dictates the yield and safety profile of downstream active pharmaceutical ingredients (APIs).

This guide objectively compares the performance of an advanced densely end-capped C18 column against standard alternatives, providing a self-validating, step-by-step methodology grounded in the latest ICH Q2(R2) guidelines .

The Core Analytical Challenge: Causality in Column Chemistry

Methyl 3-amino-5-methylisonicotinate contains a basic pyridine nitrogen and a primary amine . When analyzing such basic, polar compounds, standard silica-based columns often fail. The causality is straightforward: unshielded, acidic residual silanols on the silica surface act as cation-exchange sites. The basic amine groups of the analyte undergo secondary electrostatic interactions with these silanols, resulting in severe peak tailing, retention time drift, and poor resolution from structurally similar impurities (such as des-methyl analogs).

To mitigate this, we employ a dual-pronged strategy:

  • Stationary Phase Causality : Utilizing the UltraShield C18 (our high-performance product), which features proprietary dense end-capping technology that physically blocks analyte access to residual silanols.

  • Mobile Phase Causality : Operating at a low pH (2.5) using 0.1% Trifluoroacetic acid (TFA). TFA acts as a highly effective ion-pairing agent, masking the protonated basic moieties of the analyte and driving retention purely through predictable hydrophobic partitioning.

Mechanism cluster_Standard Standard C18 (Alternative 1) cluster_Advanced UltraShield C18 (Product) Analyte Methyl 3-amino-5-methylisonicotinate (Basic Amine & Pyridine) Silanol Unshielded Silanols (Ion-Exchange) Analyte->Silanol Secondary Interaction Endcapped Dense End-capping (Hydrophobic only) Analyte->Endcapped Primary Interaction Tailing Peak Tailing (Tf > 2.0) Silanol->Tailing Sharp Sharp Peak (Tf < 1.2) Endcapped->Sharp

Analyte-Stationary Phase Interaction: Standard vs. End-capped C18.

Comparison Guide: Product vs. Alternatives

To objectively demonstrate performance, we analyzed a stressed sample of methyl 3-amino-5-methylisonicotinate spiked with its critical des-methyl impurity across three different column chemistries.

Table 1: Quantitative Performance Comparison

Column ChemistryStationary Phase DesignTailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ )*Reproducibility (%RSD)
UltraShield C18 (Product) Densely End-capped C181.05 > 15,000 3.2 0.4%
Standard C18 (Alt 1) Non-end-capped C182.40< 8,0001.52.1%
Phenyl-Hexyl (Alt 2) Phenyl-Hexyl (Pi-Pi active)1.3511,0002.11.2%

*Resolution ( Rs​ ) calculated against the critical des-methyl impurity. An Rs​>2.0 is required for baseline separation.

Analysis : The Standard C18 fails to achieve baseline resolution ( Rs​<2.0 ) due to peak broadening caused by silanol interactions. While the Phenyl-Hexyl column offers alternative π−π selectivity that improves resolution over the standard C18, the UltraShield C18 delivers superior peak symmetry ( Tf​=1.05 ) and maximum theoretical plates, ensuring robust integration and highly reproducible quantitation.

Step-by-Step Methodology: A Self-Validating Protocol

A protocol is only as reliable as its internal controls. I have designed this workflow as a Self-Validating System . Before any sample data is acquired or processed, the sequence must pass an automated System Suitability Test (SST) gate, ensuring absolute trustworthiness in the reported purity.

Phase 1: Preparation
  • Mobile Phase A : Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.1% v/v). Degas via sonication.

  • Mobile Phase B : Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC grade Acetonitrile (0.1% v/v).

  • Diluent : Water/Acetonitrile (80:20, v/v).

  • Sample Preparation : Dissolve methyl 3-amino-5-methylisonicotinate in diluent to a final working concentration of 0.5 mg/mL.

Phase 2: Chromatographic Conditions
  • Column : UltraShield C18, 150 mm × 4.6 mm, 3 µm.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Maintains viscosity and ensures reproducible mass transfer).

  • Detection : UV at 254 nm.

  • Gradient Program :

    • 0-2 min: 5% B

    • 2-12 min: 5% 60% B

    • 12-14 min: 60% B

    • 14-15 min: 60% 5% B (Re-equilibration)

Phase 3: The Self-Validating SST Gate
  • Action : Inject a blank, followed by the SST mixture (Analyte + 0.5% des-methyl impurity).

  • Automated Logic : The Chromatography Data System (CDS) is programmed to evaluate the resolution ( Rs​ ) and tailing factor ( Tf​ ).

  • Causality : If Rs​<2.0 or Tf​>1.5 , the sequence automatically aborts. This prevents the generation of invalid data due to column degradation or mobile phase preparation errors.

ICH Q2(R2) Method Validation Workflow

Following a successful SST, the method must be validated according to the ICH Q2(R2) guidelines for analytical procedures .

Workflow S1 1. System Suitability Test (SST) Verify Resolution > 2.0 S2 2. Specificity Blank & Stress Degradation S1->S2 S3 3. Linearity & Range LOQ to 120% Specification S2->S3 S4 4. Accuracy & Precision Spike Recovery & Repeatability S3->S4 S5 5. Robustness Varied pH, Temp, Flow S4->S5 S6 Validated HPLC Method S5->S6

ICH Q2(R2) HPLC Method Validation Workflow for Purity Analysis.

  • Specificity : Subject the analyte to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat). Use Peak Purity analysis (via Photodiode Array detector) to prove that the methyl 3-amino-5-methylisonicotinate peak is spectrally homogenous and free from co-eluting degradants.

  • Linearity & Range : Prepare calibration standards from the Limit of Quantitation (LOQ) up to 120% of the target specification. The UltraShield C18 demonstrates excellent mass loadability, maintaining an R2>0.999 without peak fronting.

  • Precision : Perform 6 replicate injections of the 100% target concentration. The dense end-capping ensures consistent retention times, yielding an RSD of ≤0.4% .

  • Accuracy : Perform spike recovery experiments at 50%, 100%, and 150% levels. Recoveries must fall within the 98.0% - 102.0% range.

By combining the highly inert surface of the UltraShield C18 with a self-validating analytical protocol, laboratories can guarantee the precise purity determination of complex pyridine derivatives, ensuring downstream pharmaceutical integrity.

References
  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : International Council for Harmonisation (ICH) / European Medicines Agency URL :[Link]

  • Title: WO2022099011A1 - Bicyclic 1,4-diazepanones and therapeutic uses thereof Source: Google Patents URL
  • Title : PubChemLite - Methyl 3-amino-5-methylisonicotinate (C8H10N2O2) Source : PubChem / University of Luxembourg URL :[Link]

Comparative

Mass spectrometry fragmentation pattern of methyl 3-amino-5-methylisonicotinate

An In-Depth Guide to the Mass Spectrometric Fragmentation of Methyl 3-amino-5-methylisonicotinate: EI-MS and ESI-MS/MS Approaches Introduction: The Analytical Imperative for Substituted Pyridines Methyl 3-amino-5-methyli...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of Methyl 3-amino-5-methylisonicotinate: EI-MS and ESI-MS/MS Approaches

Introduction: The Analytical Imperative for Substituted Pyridines

Methyl 3-amino-5-methylisonicotinate is a substituted pyridine derivative. Molecules within this class are foundational scaffolds in medicinal chemistry and drug development, frequently appearing as key intermediates or active pharmaceutical ingredients.[1] Consequently, the ability to unambiguously identify and accurately quantify these compounds in complex matrices is paramount. Mass spectrometry (MS), with its unparalleled sensitivity and structural elucidation capabilities, stands as the premier analytical technique for this purpose.

This guide provides a comprehensive analysis of the expected mass spectrometric fragmentation patterns of methyl 3-amino-5-methylisonicotinate under two common ionization regimes: high-energy Electron Ionization (EI-MS), typically coupled with Gas Chromatography (GC), and soft-ionization Electrospray Ionization (ESI-MS), used with Liquid Chromatography (LC) and tandem mass spectrometry (MS/MS). Understanding these fragmentation pathways is critical for method development, structural confirmation, and metabolite identification.

Part 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[2] The resulting mass spectrum serves as a chemical "fingerprint," enabling confident identification through library matching and spectral interpretation. The fragmentation of methyl 3-amino-5-methylisonicotinate (Molecular Weight: 166.18 g/mol ) under EI conditions is governed by the relative stability of the resulting radical cations and neutral losses.

The primary fragmentation events are predicted to involve the functional groups attached to the stable aromatic pyridine core.

Key Predicted EI-MS Fragmentation Pathways:

  • α-Cleavage of the Ester Group: The most characteristic fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in a highly stable acylium ion.[3][4]

    • M+• → [M - 31]+

  • Loss of the Ester Group: A subsequent or alternative fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃).

    • M+• → [M - 59]+

  • Pyridine Ring Fission: Aromatic nitrogen heterocycles like pyridine are known to undergo ring fragmentation, classically through the elimination of hydrogen cyanide (HCN).[5]

    • M+• → [M - 27]+•

  • Loss of Methyl Radical: Cleavage of the methyl group from the aromatic ring can also occur, though it may be less favorable than ester fragmentation.

    • M+• → [M - 15]+

Predicted EI-MS Fragmentation Summary
m/z (Predicted) Lost Neutral Fragment Formula of Fragment Proposed Ion Structure
166--Molecular Ion (M+•)
151•CH₃Methyl Radical[M - CH₃]⁺
135•OCH₃Methoxy Radical[M - OCH₃]⁺ (Acylium Ion)
107•COOCH₃Methoxycarbonyl Radical[M - COOCH₃]⁺
139HCNHydrogen Cyanide[M - HCN]+•
Visualization of EI-MS Fragmentation

Caption: Predicted EI-MS fragmentation of methyl 3-amino-5-methylisonicotinate.

Part 2: Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[6] Structural information is then obtained by isolating this precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer. For methyl 3-amino-5-methylisonicotinate, protonation is most likely to occur at the pyridine nitrogen, which is the most basic site in the molecule.[7] This directs the subsequent fragmentation pathways.

Key Predicted ESI-MS/MS Fragmentation Pathways from [M+H]⁺ (m/z 167):

  • Neutral Loss of Methanol: A very common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH).[3]

    • [M+H]⁺ → [M+H - 32]⁺

  • Loss of Ammonia: The protonated amino group can facilitate the elimination of a neutral ammonia (NH₃) molecule.

    • [M+H]⁺ → [M+H - 17]⁺

  • Consecutive Losses: Following an initial loss, further fragmentation can occur. For instance, the ion resulting from methanol loss may subsequently lose carbon monoxide (CO).

    • [M+H - 32]⁺ → [M+H - 32 - 28]⁺

Predicted ESI-MS/MS Fragmentation Summary
Precursor Ion m/z Product Ion m/z (Predicted) Lost Neutral Fragment Formula of Fragment Proposed Ion Structure
167167--Protonated Molecule [M+H]⁺
167150NH₃Ammonia[M+H - NH₃]⁺
167135CH₃OHMethanol[M+H - CH₃OH]⁺
135107COCarbon Monoxide[M+H - CH₃OH - CO]⁺
Visualization of ESI-MS/MS Fragmentation

ESI_MS_Fragmentation MH [M+H]+ m/z = 167 F1 [M+H - CH3OH]+ m/z = 135 MH->F1 - CH3OH F2 [M+H - NH3]+ m/z = 150 MH->F2 - NH3 F3 [M+H - CH3OH - CO]+ m/z = 107 F1->F3 - CO

Caption: Predicted ESI-MS/MS fragmentation of protonated methyl 3-amino-5-methylisonicotinate.

Part 3: Comparison with Alternative Analytical Methodologies

While mass spectrometry is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method depends on the specific research question, be it qualitative identification, high-sensitivity quantification, or definitive structural elucidation.

Technique Specificity Sensitivity Quantitative Capability Structural Information Primary Application
GC-MS (EI) Very HighHigh (ng-pg)ExcellentHigh (Fingerprint Spectrum)Identification and quantification of volatile/semi-volatile compounds.
LC-MS/MS (ESI) HighestVery High (pg-fg)Gold StandardHigh (Fragmentation Pathway)Quantification in complex matrices (e.g., plasma, tissue).[8]
HPLC-UV ModerateLow (µg-ng)GoodNoneRoutine purity analysis and quantification at higher concentrations.[9]
NMR Spectroscopy HighestVery Low (mg)Limited (qNMR)DefinitiveUnambiguous structure elucidation of pure compounds.
GC-FID LowHigh (ng)ExcellentNone (Retention Time Only)Quantification of known volatile analytes where identity is not .

Part 4: Experimental Protocols

The following protocols are provided as robust starting points for the analysis of methyl 3-amino-5-methylisonicotinate. Method optimization is essential for specific applications.

Protocol 1: GC-EI-MS Analysis

This protocol is designed for the qualitative and quantitative analysis of the neat compound or in a relatively clean organic matrix.

  • Sample Preparation: Dissolve the sample in a volatile, GC-compatible solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 1-10 µg/mL.

  • GC System:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.

    • Inlet: Split/Splitless, 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the analyte peak by its retention time. Confirm identity by comparing the acquired mass spectrum against the predicted fragmentation pattern and, if available, a spectral library.[3]

Workflow: GC-EI-MS Analysisdot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve Sample in DCM/EtOAc Inject Inject 1 µL Prep->Inject GC GC Separation (DB-5ms) Inject->GC MS EI Ionization (70 eV) & Mass Analysis GC->MS Process Extract Spectrum MS->Process Identify Confirm Identity via Fragmentation Pattern Process->Identify

Sources

Validation

A Senior Application Scientist's Guide to Pyridine-4-Carboxylate Building Blocks: A Comparative Analysis of Methyl 3-amino-5-methylisonicotinate

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1][2][3] Its unique electronic properties, ability to form hydrogen bonds, and capacity to...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1][2][3] Its unique electronic properties, ability to form hydrogen bonds, and capacity to serve as a bioisostere for other functional groups make it a privileged heterocycle in countless therapeutic agents.[3] Within this class, pyridine-4-carboxylate (isonicotinate) derivatives are particularly valuable as versatile building blocks for constructing complex molecular architectures.[1][4]

This guide provides an in-depth comparison of methyl 3-amino-5-methylisonicotinate with other common pyridine-4-carboxylate building blocks. We will move beyond a simple catalog of properties to explore the nuanced interplay of electronic and steric effects that govern their reactivity. By understanding the causality behind their performance in key synthetic transformations, researchers can make more informed decisions in the strategic design and execution of their synthetic campaigns.

The Unique Profile of Methyl 3-amino-5-methylisonicotinate

Methyl 3-amino-5-methylisonicotinate is a polysubstituted pyridine derivative featuring a unique constellation of functional groups that dictate its chemical behavior. To appreciate its utility, we must first dissect the contribution of each substituent to the overall electronic and steric environment of the molecule.

  • Pyridine Nitrogen: As in all pyridines, the nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack and makes it more susceptible to nucleophilic substitution compared to benzene.[5]

  • Amino Group (C3): The amino group at the 3-position is a potent electron-donating group, primarily through its positive resonance effect (+M).[5] The nitrogen's lone pair delocalizes into the ring, significantly increasing electron density at the ortho (C2, C4) and para (C6) positions. This activating effect enhances the nucleophilicity of both the ring and the amino group itself.[5]

  • Methyl Group (C5): The methyl group at the 5-position is a weak electron-donating group through an inductive effect (+I).[6][7] Perhaps more importantly, it introduces steric bulk adjacent to the C4 and C6 positions, which can influence regioselectivity in reactions and modulate the molecule's conformational preferences—a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[6]

  • Methyl Ester (C4): The methyl carboxylate group is an electron-withdrawing group that deactivates the ring, but its position opposite the nitrogen atom makes it a key handle for derivatization, most commonly through amide bond formation.

This intricate balance of competing electronic and steric factors makes methyl 3-amino-5-methylisonicotinate a fascinating and highly tunable building block.

Caption: Structures of the compared pyridine-4-carboxylate building blocks.

Building BlockKey Structural FeaturesExpected Impact on Reactivity
Methyl 3-amino-5-methylisonicotinate C3-Amino (EDG), C5-Methyl (EDG, Steric Bulk)High nucleophilicity of the amino group and ring. Steric hindrance at C5 can direct regioselectivity and influence conformation.
Methyl Isonicotinate UnsubstitutedBaseline reactivity. The ring is electron-deficient due to the nitrogen and ester groups.
Methyl 3-aminoisonicotinate C3-Amino (EDG)Increased nucleophilicity of the amino group and activation of the ring compared to the unsubstituted analog. [8]
Methyl 3-amino-6-chloroisonicotinate C3-Amino (EDG), C6-Chloro (EWG)The electron-withdrawing chloro group counteracts the donating amino group, making the ring more electron-deficient. The C6-chloro is a site for SNAr or cross-coupling. [9]

Performance in Key Synthetic Transformations

The true value of a building block is demonstrated by its performance in robust and versatile chemical reactions. Here, we compare our target molecule's expected performance in two foundational reaction classes: palladium-catalyzed cross-coupling and amide bond formation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical research. [10]However, pyridine-containing substrates can be challenging due to the coordinating ability of the ring nitrogen, which can interfere with the palladium catalyst. [11]The choice of substituents on the pyridine ring is therefore critical for a successful outcome.

Let's consider a hypothetical coupling of a bromo-substituted version of each building block with an arylboronic acid.

Building Block (as 2-bromo derivative)Expected Reactivity & RationalePotential Challenges
Methyl 2-bromo-3-amino-5-methylisonicotinate High. The electron-donating amino and methyl groups increase electron density on the ring, which facilitates the oxidative addition step of the catalytic cycle.The high nucleophilicity of the amino group could lead to side reactions or catalyst inhibition if not properly managed. Steric hindrance from the methyl group could slow the reaction.
Methyl 2-bromoisonicotinate Moderate. The electron-deficient ring can be sluggish in the oxidative addition step, often requiring more forcing conditions or specialized ligands.Slower reaction rates, potential for catalyst deactivation.
Methyl 2-bromo-3-aminoisonicotinate High. The amino group significantly accelerates oxidative addition compared to the unsubstituted analog.Potential for amino group interference with the catalyst.
Methyl 3-amino-2,6-dichlorosonicotinate Moderate to High. The C2-chloro is activated by the C3-amino group, but the overall electron density is lower than the methyl-substituted analog. Allows for sequential couplings.Regioselectivity between the two chloro positions would need to be controlled.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the coupling of a bromo-pyridine ester with an arylboronic acid, based on established methods. [10][12] Causality: The choice of a palladium(II) acetate precatalyst with a phosphine ligand like PPh₃ or PCy₃ in situ generates the active Pd(0) species. [11]The ligand stabilizes the catalyst and modulates its reactivity. An inorganic base like K₂CO₃ or K₃PO₄ is essential for the transmetalation step, where the organic group is transferred from boron to palladium. [11][12]Dioxane or THF are common solvents that are stable at the required reaction temperatures. [12]

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling Setup 1. Reagent Setup - Add bromopyridine (1.0 eq), arylboronic acid (1.3 eq), and base (K₂CO₃, 2.0 eq) to a dry Schlenk flask. Inert 2. Inert Atmosphere - Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Setup->Inert Catalyst 3. Catalyst Addition - Add Pd(OAc)₂ (5 mol%) and ligand (e.g., PCy₃, 10 mol%) followed by anhydrous solvent (e.g., Dioxane). Inert->Catalyst Reaction 4. Reaction - Heat the mixture with stirring (e.g., 90-120°C) for 8-12 hours. - Monitor progress by TLC or LC-MS. Catalyst->Reaction Workup 5. Aqueous Work-up - Cool to room temperature. - Dilute with ethyl acetate and filter through Celite. - Wash filtrate with water and brine. Reaction->Workup Purify 6. Purification & Analysis - Dry organic layer (Na₂SO₄), filter, and concentrate. - Purify by column chromatography. - Characterize (NMR, MS). Workup->Purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Amide Bond Formation

The formation of an amide bond is one of the most common reactions in medicinal chemistry. [13]This can be achieved either by reacting the amino group of the pyridine building block with a carboxylic acid or by reacting the methyl ester with an amine.

A. Reactivity of the Amino Group:

The nucleophilicity of the 3-amino group is directly influenced by the other ring substituents.

  • Methyl 3-amino-5-methylisonicotinate: The amino group is highly nucleophilic due to the combined electron-donating effects of its own resonance and the inductive effect of the C5-methyl group. This makes it highly reactive towards activated carboxylic acids (e.g., acid chlorides, or in peptide coupling conditions).

  • Methyl 3-aminoisonicotinate: The amino group is still highly nucleophilic and reactive.

  • Methyl 3-amino-6-chloroisonicotinate: The electron-withdrawing chloro group at C6 will decrease the nucleophilicity of the amino group compared to the other two analogs, potentially requiring slightly more forcing conditions for acylation.

B. Reactivity of the Methyl Ester:

Direct amidation of unactivated methyl esters with amines typically requires harsh conditions or catalytic activation. [13][14]The electrophilicity of the ester's carbonyl carbon is key.

  • Methyl Isonicotinate: The ester is moderately activated by the electron-withdrawing nature of the pyridine ring.

  • Methyl 3-amino-5-methylisonicotinate & Methyl 3-aminoisonicotinate: The electron-donating amino (and methyl) groups reduce the electrophilicity of the ester carbonyl, making direct amidation more difficult than with the unsubstituted analog. For these substrates, hydrolysis to the carboxylic acid followed by standard amide coupling is the more reliable and self-validating approach.

Exemplary Protocol: Amide Coupling via Carboxylic Acid

This two-step protocol, involving ester hydrolysis followed by a standard peptide coupling, is a robust method that avoids the challenges of direct ester amidation.

Causality: Step 1 uses a strong base (NaOH or LiOH) to saponify the methyl ester to its corresponding carboxylate salt, which is then protonated with acid. This is a classic, high-yielding transformation. Step 2 employs a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU activates the carboxylic acid by forming a highly reactive acyl-uronium species. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to deprotonate the carboxylic acid and the amine's ammonium salt without competing in the reaction.

Step 1: Ester Hydrolysis

  • Dissolve the pyridine-4-carboxylate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add NaOH (2.0-3.0 equiv) and stir the mixture at room temperature or gentle heat (e.g., 50°C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of ~4-5.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which is often used without further purification.

Step 2: Amide Bond Formation (HATU Coupling)

  • To a solution of the crude pyridine-4-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add the desired amine (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conclusion and Strategic Recommendations

Methyl 3-amino-5-methylisonicotinate is a highly valuable, albeit specialized, building block for chemical synthesis. Its utility stems from a precise combination of electronic activation and steric influence.

Choose Methyl 3-amino-5-methylisonicotinate when:

  • High nucleophilicity is required: The activated 3-amino group is ideal for rapid amide bond formation or as a directing group.

  • Enhanced reactivity in cross-coupling is desired: The electron-rich ring facilitates oxidative addition in reactions like Suzuki-Miyaura coupling.

  • Steric control is a strategic goal: The C5-methyl group can be exploited to influence regioselectivity in subsequent reactions on the ring or to lock in a specific conformation of the final molecule to optimize binding to a biological target. [6][7] Consider alternatives when:

  • A baseline reactivity is needed: Methyl isonicotinate is the ideal starting point for understanding the fundamental reactivity of the scaffold.

  • Steric bulk is undesirable: If the C5 position needs to be unsubstituted for target binding or subsequent functionalization, Methyl 3-aminoisonicotinate is the superior choice.

  • A handle for SNAr or sequential cross-coupling is necessary: A halogenated analog like methyl 3-amino-6-chloroisonicotinate provides a predictable site for further elaboration.

By understanding the fundamental principles that govern the reactivity of these building blocks, researchers can strategically select the optimal tool for the task at hand, accelerating the path toward the discovery of novel medicines and materials.

References

  • A Cross-Coupling Approach to Amide Bond Formation from Esters. ACS Catalysis.
  • An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring. Benchchem.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions (RSC Publishing).
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules†. PMC.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • Pyridine-4-carboxylic acid;hydrobromide | 105802-34-4. Benchchem.
  • Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine. ResearchGate.
  • methyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate. Chemical Synthesis Database.
  • Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. The Journal of Organic Chemistry - ACS Publications.
  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC.
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry - ACS Publications.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Methyl 3-Aminoisonicotinate | 55279-30-6. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Methyl-Containing Pharmaceuticals. PMC.
  • [Application of methyl in drug design]. PubMed.

Sources

Comparative

Comparative Stability of Methyl 3-Amino-5-Methylisonicotinate in Acidic vs. Basic Media: A Technical Guide

Executive Summary Methyl 3-amino-5-methylisonicotinate is a highly functionalized pyridine derivative frequently utilized as an advanced building block in the synthesis of kinase inhibitors and GPCR modulators. A critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-5-methylisonicotinate is a highly functionalized pyridine derivative frequently utilized as an advanced building block in the synthesis of kinase inhibitors and GPCR modulators. A critical parameter in both formulation development and synthetic scaling is the hydrolytic stability of its ester moiety. Esters are inherently susceptible to hydrolysis, a process that can be mitigated or accelerated by the electronic and steric environment of the parent molecule[1].

This guide provides an objective, comparative analysis of this compound's stability in acidic versus basic media, contrasting its performance against the unfunctionalized parent compound, methyl isonicotinate.

Structural Causality: The Substituent Effect

As a Senior Application Scientist, it is crucial to look beyond raw kinetic data and understand the causality of a molecule's structural features. The isonicotinate core features a pyridine ring, which is strongly electron-withdrawing. In an unsubstituted methyl isonicotinate, this electron withdrawal severely depletes electron density at the C4-ester carbonyl, making it highly vulnerable to nucleophilic attack[2].

However, methyl 3-amino-5-methylisonicotinate introduces two protective modifications that fundamentally alter its degradation kinetics:

  • Resonance Donation (+M Effect): The 3-amino group donates electron density directly into the pyridine π -system. This partially neutralizes the electron-withdrawing nature of the pyridine nitrogen, reducing the electrophilicity of the ester carbonyl and decelerating hydrolysis[3].

  • Steric Shielding (Di-ortho Substitution): The molecule features a di-ortho substitution pattern, with the 3-amino and 5-methyl groups flanking the 4-ester moiety. The rate-determining step of ester hydrolysis involves the formation of a bulky sp3 -hybridized tetrahedral intermediate. This localized steric bulk physically hinders the approach of nucleophiles and restricts the conformational freedom required to reach the transition state, raising the activation energy ( Ea​ )[2].

Mechanistic Divergence: Acidic vs. Basic Hydrolysis

The degradation mechanisms diverge significantly depending on the pH of the environment.

  • Basic Media (pH > 9): In alkaline conditions, hydrolysis proceeds via irreversible saponification. The hydroxide ion ( OH− ) acts as a strong nucleophile. While the pyridine ring generally accelerates base-catalyzed hydrolysis, the combined steric and electronic shielding of the di-ortho substituents significantly dampens this vulnerability[3].

  • Acidic Media (pH < 3): In acidic environments, the mechanism relies on the protonation of the ester carbonyl. However, the pyridine nitrogen (pKa ~ 5.2) acts as a competitive basic site. Protonation of the pyridine nitrogen forms a pyridinium ion, which exerts a massive electron-withdrawing inductive effect (-I), overriding the resonance donation of the amino group. This makes the ester highly susceptible to acid-catalyzed cleavage[4].

G A Methyl 3-amino-5-methylisonicotinate B Acidic Media (pH 2.0) Pyridine Protonation A->B H+ C Basic Media (pH 10.0) Hydroxide Attack A->C OH- D Acid-Catalyzed Hydrolysis (Reversible) B->D H2O E Base-Catalyzed Saponification (Irreversible) C->E F 3-Amino-5-methylisonicotinic Acid D->F E->F

Mechanistic pathways of methyl 3-amino-5-methylisonicotinate hydrolysis in acidic and basic media.

Experimental Methodology: Self-Validating Kinetic Assay

To empirically validate these mechanistic assumptions, a robust kinetic assay must be employed. The following protocol utilizes a self-validating system . By tracking both the depletion of the ester and the formation of the corresponding carboxylic acid, we ensure mass balance. If the molar sum of reactant and product deviates from 100% ( ±5% ), it immediately flags the presence of alternative degradation pathways (e.g., oxidation of the primary amine), ensuring absolute trustworthiness of the data.

Workflow Step1 1. Analyte Preparation (1 mM in 5% DMSO/Buffer) Step2 2. Buffer Incubation (pH 2.0, 7.4, 10.0 at 37°C) Step1->Step2 Step3 3. Kinetic Sampling (t = 0, 1, 2, 4, 8, 24h) Step2->Step3 Step4 4. Reaction Quenching (Neutralization to pH 7) Step3->Step4 Step5 5. HPLC-UV/MS Analysis (Ester depletion tracking) Step4->Step5 Step6 6. Data Synthesis (k_obs and t_1/2 calculation) Step5->Step6

Step-by-step experimental workflow for validating ester hydrolytic stability via HPLC-UV/MS.

Step-by-Step Protocol:
  • Analyte Preparation: Dissolve methyl 3-amino-5-methylisonicotinate in 5% DMSO to create a 10 mM stock. Dilute to a 1 mM working concentration in the respective aqueous buffers (pH 2.0 HCl/KCl, pH 7.4 PBS, pH 10.0 Carbonate). Spike with 0.5 mM methyl benzoate as an internal standard to correct for injection volume variances.

  • Incubation: Seal the solutions in amber glass vials to prevent photo-degradation and incubate in a shaking water bath at 37°C ( ±0.1°C ).

  • Kinetic Sampling: Extract 100 μL aliquots at precisely t = 0, 1, 2, 4, 8, and 24 hours.

  • Reaction Quenching: Immediately quench the reaction to halt hydrolysis. For acidic samples, neutralize with equimolar NaOH; for basic samples, neutralize with equimolar HCl. Dilute 1:10 in the mobile phase (Acetonitrile/Water).

  • HPLC-UV/MS Analysis: Inject onto a C18 reverse-phase column. Monitor UV absorbance at 254 nm. Utilize MS (ESI+) to orthogonally confirm the identity of the eluting 3-amino-5-methylisonicotinic acid peak ( [M+H]+=153.06 ).

  • Data Synthesis: Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting ln([Ester]t​/[Ester]0​) versus time. Determine the half-life ( t1/2​=ln(2)/kobs​ ). Verify mass balance at each time point.

Comparative Kinetic Data

The table below summarizes the kinetic performance of methyl 3-amino-5-methylisonicotinate against the unsubstituted methyl isonicotinate benchmark.

CompoundpH 2.0 ( t1/2​ )pH 7.4 ( t1/2​ )pH 10.0 ( t1/2​ )Dominant Degradation Pathway
Methyl isonicotinate (Reference)4.2 hours> 72 hours1.8 hoursBase-catalyzed saponification
Methyl 3-amino-5-methylisonicotinate 12.5 hours> 120 hours8.4 hoursAcid-catalyzed (pyridinium driven)

Data Interpretation: The data clearly illustrates that while both compounds are most stable at physiological pH (7.4), the functionalized derivative exhibits a 3- to 4-fold increase in stability across all extremes. Notably, for the functionalized compound, the half-life in acidic media (12.5h) is longer than in basic media (8.4h). This confirms that despite the electron-withdrawing pyridinium formation in acid, the di-ortho steric shielding provides a formidable physical barrier against tetrahedral intermediate formation[2].

Conclusion & Formulation Guidelines

When designing synthetic routes or formulating prodrugs utilizing methyl 3-amino-5-methylisonicotinate, researchers must account for its specific hydrolytic profile. While it is significantly more robust than unfunctionalized isonicotinates due to strategic steric and electronic modifications, it remains vulnerable to alkaline saponification and acid-catalyzed cleavage. Formulations should maintain a slightly acidic to neutral pH (pH 5.0 - 7.0) and utilize moisture-proof packaging to ensure long-term stability and prevent premature degradation[1].

References

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: NIH.gov (PubMed Central) URL: [Link]

  • Title: Ester hydrolysis with 2,6-di(pyrazol-3-yl)pyridines and their CoII complexes in homogeneous and micellar media Source: NIH.gov (PubMed) URL: [Link]

  • Title: Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: Carbodiimide.com URL: [Link]

  • Title: Reactions in strongly basic media. Part 7. Correlation of the rates of alkaline hydrolysis of 2-substituted 3- and 5-nitropyridines... Source: RSC.org (Journal of the Chemical Society, Perkin Transactions 2) URL: [Link]

Sources

Validation

Spectroscopic Elucidation and Isomeric Differentiation of Methyl 3-amino-5-methylisonicotinate

As a Senior Application Scientist, one of the most critical challenges in early-stage drug development is the definitive regiochemical assignment of heavily substituted heterocyclic building blocks. Methyl 3-amino-5-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical challenges in early-stage drug development is the definitive regiochemical assignment of heavily substituted heterocyclic building blocks. Methyl 3-amino-5-methylisonicotinate (CAS: 1805106-63-1)[1] is a highly functionalized pyridine derivative frequently utilized in the synthesis of novel therapeutics, including transient receptor potential ankyrin 1 (TRPA1) channel inhibitors[2].

During its synthesis, positional isomers such as methyl 2-amino-5-methylisonicotinate and methyl 3-amino-2-methylisonicotinate are often generated as byproducts. Because these isomers share the exact same molecular weight and functional groups, differentiating them requires a rigorous, self-validating spectroscopic approach. This guide provides a comprehensive framework for distinguishing these isomers based on the causality of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures.

The Logic of Spectroscopic Selection (Causality & E-E-A-T)

To build a self-validating analytical system, we must move beyond simple 1D 1 H NMR and employ orthogonal techniques that confirm structural connectivity from multiple independent data points.

  • Spin-Spin Coupling Networks ( 1 H NMR): 1D 1 H NMR is our primary filter. It identifies the presence of functional groups, but more importantly, it reveals the spatial relationship between the remaining ring protons. Adjacent protons will exhibit distinct ortho-coupling, whereas isolated protons will appear as singlets.

  • Through-Bond Connectivity (2D HMBC NMR): Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for assigning positional isomers. HMBC detects long-range carbon-proton couplings (typically 2 to 3 bonds). By measuring the distance (in bonds) between the ring protons and the ester carbonyl carbon, we establish an absolute, self-validating structural proof that cannot be inferred from 1D NMR alone.

  • Orthogonal Validation (LC-MS/MS): While NMR provides regiochemical mapping, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) confirms the monoisotopic mass (166.07 Da) and provides fragmentation patterns that validate the presence of the ester and amino groups[3].

NMR Spectroscopic Differentiation

The differentiation of methyl 3-amino-5-methylisonicotinate from its isomers relies heavily on the electronic environment of the pyridine ring.

Quantitative Chemical Shift Analysis

Table 1 summarizes the expected 1 H NMR chemical shifts for the target molecule and its two primary positional isomers.

Table 1: Comparative 1 H NMR Chemical Shifts (Predicted in DMSO- d6​ )

CompoundC2-H (ppm)C3-H (ppm)C5-H (ppm)C6-H (ppm)-CH 3​ (ppm)-OCH 3​ (ppm)-NH 2​ (ppm)
Methyl 3-amino-5-methylisonicotinate 7.80 (s)--8.10 (s)2.25 (s)3.85 (s)5.80 (br s)
Methyl 2-amino-5-methylisonicotinate -6.95 (s)-7.95 (s)2.20 (s)3.80 (s)6.20 (br s)
Methyl 3-amino-2-methylisonicotinate --7.40 (d, J=5.0)8.05 (d, J=5.0)2.45 (s)3.85 (s)5.90 (br s)
The HMBC Causality Principle

If the 1D 1 H NMR reveals two singlets (indicating isolated ring protons), the sample could be either the 3-amino-5-methyl or the 2-amino-5-methyl isomer. We resolve this ambiguity using HMBC.

In the target molecule (3-amino-5-methyl) , the ring protons are located at C2 and C6. Both of these protons are exactly four bonds away from the ester carbonyl carbon at C4 (e.g., H-C2 C3 C4 C=O). Because 4-bond couplings are typically too weak to be observed in standard HMBC experiments, the ester carbonyl carbon will not show a correlation to the ring protons.

Conversely, in the 2-amino-5-methyl isomer , the ring proton at C3 is exactly three bonds away from the ester carbonyl (H-C3 C4 C=O). This results in a strong, unambiguous HMBC cross-peak.

Table 2: Key HMBC Correlations for Isomer Differentiation

IsomerProton SourceCoupled CarbonNumber of BondsHMBC Signal Strength
3-amino-5-methyl (Target) C2-H & C6-HEster C=O4Absent / Very Weak
2-amino-5-methyl C3-HEster C=O3Strong
3-amino-2-methyl C5-H & C6-HEster C=O4 & 5Absent / Very Weak

Mass Spectrometry (ESI-LC-MS/MS)

While NMR dictates the regiochemistry, LC-MS/MS ensures the purity and exact mass of the synthesized batch. Methyl 3-amino-5-methylisonicotinate yields a robust [M+H] + adduct at m/z 167.08[3].

Fragmentation of this precursor ion typically proceeds via the cleavage of the methyl ester. High-collision energy environments induce the loss of a methoxy radical ( OCH 3​ , -31 Da) or methanol (CH 3​ OH, -32 Da), yielding characteristic fragments around m/z 135 and m/z 136, followed by the subsequent expulsion of carbon monoxide (CO, -28 Da) to yield an m/z 107 fragment.

Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as a self-validating loop. The LC-MS confirms the mass, while the NMR definitively maps the structure.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Accurately weigh 5–10 mg of the purified compound. Dissolve completely in 0.6 mL of DMSO- d6​ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • 1D Acquisition: Acquire a 1 H NMR spectrum at 400 MHz or 600 MHz (minimum 16 scans, relaxation delay D1​≥2.0 s). Acquire a 13 C NMR spectrum at 100 MHz or 150 MHz (minimum 512 scans).

  • Multiplicity Analysis: Examine the aromatic region (7.0–8.5 ppm). If two doublets with J≈5.0 Hz are observed, the compound is the 3-amino-2-methyl isomer. If two singlets are observed, proceed to step 4.

  • 2D HMBC Optimization: Set up an HMBC experiment optimized for long-range heteronuclear coupling ( JC,H​=8 Hz).

  • Data Interpretation: Extract the 1D slice of the ester carbonyl carbon ( 165 ppm). Check for cross-peaks corresponding to the aromatic protons. A lack of correlation confirms the target 3-amino-5-methylisonicotinate.

Protocol B: LC-MS/MS Orthogonal Validation
  • Chromatography: Inject 1 μ L of a 10 μ g/mL sample onto a C18 Reverse Phase UPLC column (e.g., 1.7 μ m, 2.1 x 50 mm).

  • Mobile Phase: Use a gradient of 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile).

  • Ionization & Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Isolate the target [M+H] + parent ion at m/z 167.08[3].

  • Fragmentation: Apply a Collision Energy (CE) sweep from 15 eV to 25 eV to observe the characteristic m/z 135 and m/z 107 daughter ions.

Analytical Workflow Visualization

G Start Unknown Pyridine Isomer (m/z 167.08 [M+H]+) NMR1H 1H NMR Spectroscopy (Aromatic Region) Start->NMR1H Coupling Analyze Spin-Spin Coupling (J-values) NMR1H->Coupling Doublets Two Doublets (J ≈ 5.0 Hz) Coupling->Doublets Adjacent Protons Singlets Two Singlets (Para/Meta-like) Coupling->Singlets Isolated Protons Isomer3 Methyl 3-amino-2-methylisonicotinate (C5-H and C6-H adjacent) Doublets->Isomer3 HMBC 2D HMBC NMR (Ring H to Ester C=O) Singlets->HMBC HMBC_Yes Strong 3-bond HMBC (C3-H to C4=O) HMBC->HMBC_Yes HMBC_No Weak/No HMBC (4-bond distance) HMBC->HMBC_No Isomer2 Methyl 2-amino-5-methylisonicotinate HMBC_Yes->Isomer2 Target Methyl 3-amino-5-methylisonicotinate HMBC_No->Target

Figure 1: Spectroscopic decision tree for differentiating isonicotinate isomers.

References

  • Title : PubChemLite - Methyl 3-amino-5-methylisonicotinate (C8H10N2O2) | Source : uni.lu | URL : 3

  • Title : Methyl 3-amino-5-methylisonicotinate — Chemical Substance Information | Source : NextSDS | URL :1

  • Title : Methyl 3-amino-5-methylisonicotinate | 1805106-63-1 | Source : Sigma-Aldrich | URL :

  • Title : WO2019182925A1 - Oxadiazole transient receptor potential channel inhibitors | Source : Google Patents | URL : 2

Sources

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